Butanal, 3,4-dihydroxy-
Description
BenchChem offers high-quality Butanal, 3,4-dihydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanal, 3,4-dihydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
34764-22-2 |
|---|---|
Molecular Formula |
C4H8O3 |
Molecular Weight |
104.10 g/mol |
IUPAC Name |
3,4-dihydroxybutanal |
InChI |
InChI=1S/C4H8O3/c5-2-1-4(7)3-6/h2,4,6-7H,1,3H2 |
InChI Key |
CQSYGAZTCJHVFE-UHFFFAOYSA-N |
Canonical SMILES |
C(C=O)C(CO)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 3,4-Dihydroxybutanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxybutanal is a valuable chiral building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its synthesis presents a challenge due to the presence of multiple reactive functional groups—an aldehyde and two hydroxyl groups—requiring careful control of reaction conditions and often necessitating the use of protecting groups. This technical guide provides an in-depth overview of the plausible synthetic strategies for 3,4-dihydroxybutanal, focusing on chemical routes from readily available precursors. Detailed experimental methodologies for key transformations, quantitative data from representative procedures, and logical workflow diagrams are presented to facilitate its practical application in a laboratory setting.
Introduction
The small, chiral molecule 3,4-dihydroxybutanal possesses a unique combination of functional groups that makes it an attractive starting material for the synthesis of more complex molecules. In particular, its stereoisomers, (S)-3,4-dihydroxybutanal and (R)-3,4-dihydroxybutanal, serve as key intermediates in the preparation of bioactive compounds. The primary challenge in its synthesis lies in the selective transformation of a precursor molecule to introduce the aldehyde functionality without affecting the hydroxyl groups, or vice versa. This guide will explore the most viable chemical strategies to achieve this, primarily focusing on the selective oxidation of 1,2,4-butanetriol.
Synthetic Strategies
The most logical and commonly employed strategy for the synthesis of 3,4-dihydroxybutanal involves the selective oxidation of the primary alcohol at the C4 position of 1,2,4-butanetriol. To achieve this selectivity, a protection/deprotection sequence is necessary. The general workflow is as follows:
-
Protection of the 1,2-diol: The vicinal diol at positions C1 and C2 of 1,2,4-butanetriol is selectively protected, most commonly as a cyclic acetal, such as an isopropylidene acetal (acetonide).
-
Oxidation of the primary alcohol: The remaining free primary alcohol at the C4 position is then oxidized to an aldehyde using a mild oxidizing agent to prevent over-oxidation to a carboxylic acid.
-
Deprotection of the 1,2-diol: The protecting group is removed under acidic conditions to yield the final product, 3,4-dihydroxybutanal.
An alternative, though less documented, approach could involve the ozonolysis of a protected homoallylic alcohol.
Logical Workflow for Synthesis via Selective Oxidation
Caption: Synthetic workflow for 3,4-dihydroxybutanal.
Experimental Protocols
Protection of 1,2,4-Butanetriol as an Isopropylidene Acetal
The protection of the 1,2-diol of 1,2,4-butanetriol is a critical first step to enable selective oxidation of the primary alcohol at C4. A common method is the formation of an isopropylidene acetal (acetonide).
Reaction:
1,2,4-Butanetriol + Acetone (with 2,2-dimethoxypropane) --(Acid Catalyst)--> 4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane
Experimental Protocol (Representative):
-
To a solution of 1,2,4-butanetriol (1 equivalent) in anhydrous acetone, add 2,2-dimethoxypropane (1.5 equivalents).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) monohydrate (e.g., 0.05 equivalents).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a weak base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane.
Selective Oxidation of the Protected Triol
With the 1,2-diol protected, the primary alcohol at C4 can be selectively oxidized to the aldehyde. Mild oxidation conditions are crucial to avoid over-oxidation to the carboxylic acid. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are two highly effective methods.[1][2][3][4][5][6][7][8][9][10]
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[2][5][6][9][10]
Reaction:
4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane --(1. (COCl)₂, DMSO; 2. Et₃N)--> (2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde
Experimental Protocol (Representative): [2]
-
Prepare a solution of oxalyl chloride (2 equivalents) in anhydrous dichloromethane (DCM) and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of DMSO (4 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C.
-
After stirring for a short period (e.g., 15 minutes), add a solution of 4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane (1 equivalent) in anhydrous DCM dropwise.
-
Stir the reaction mixture at -78 °C for a specified time (e.g., 30-60 minutes).
-
Add triethylamine (5 equivalents) dropwise, and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography.
The Dess-Martin oxidation employs a hypervalent iodine reagent, which offers the advantages of mild reaction conditions and a simpler workup.[1][3][4][7][8]
Reaction:
4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane --(DMP)--> (2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde
Experimental Protocol (Representative):
-
Dissolve 4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated solution of sodium bicarbonate containing sodium thiosulfate.
-
Stir vigorously until the solid byproducts dissolve.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Deprotection of the Isopropylidene Acetal
The final step is the removal of the isopropylidene protecting group to unveil the 1,2-diol, yielding 3,4-dihydroxybutanal. This is typically achieved by acid-catalyzed hydrolysis.[11][12]
Reaction:
(2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde --(H₃O⁺)--> 3,4-Dihydroxybutanal
Experimental Protocol (Representative): [11]
-
Dissolve the protected aldehyde, (2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde, in a mixture of a water-miscible organic solvent (e.g., tetrahydrofuran or methanol) and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate).
-
Remove the organic solvent under reduced pressure.
-
The aqueous solution containing 3,4-dihydroxybutanal can be used directly for subsequent reactions, or the product can be extracted with an appropriate organic solvent and purified if necessary. Note that 3,4-dihydroxybutanal is highly water-soluble and may be prone to self-condensation or polymerization, so it is often generated and used in situ.
Quantitative Data Summary
The following table summarizes typical quantitative data for the key transformations in the synthesis of 3,4-dihydroxybutanal. The values are representative and may vary depending on the specific substrate and reaction scale.
| Step | Reaction | Reagents & Conditions | Typical Yield (%) | Reference |
| 1. Protection | 1,2,4-Butanetriol → Protected Diol | Acetone, 2,2-dimethoxypropane, p-TSA, room temp. | 85-95 | General Procedure |
| 2a. Oxidation (Swern) | Protected Diol → Protected Aldehyde | (COCl)₂, DMSO, Et₃N, DCM, -78 °C to rt | 80-90 | [2][9] |
| 2b. Oxidation (DMP) | Protected Diol → Protected Aldehyde | DMP, DCM, room temp. | 90-95 | [1][8] |
| 3. Deprotection | Protected Aldehyde → 3,4-Dihydroxybutanal | Aqueous acid (e.g., TFA or HCl), room temp. | 70-90 (often used in situ) | [11][12] |
Alternative Synthetic Route: Ozonolysis
An alternative approach to a protected 3,4-dihydroxybutanal is the ozonolysis of a suitable alkene precursor, such as the isopropylidene-protected 4-pentene-1,2-diol.
Logical Workflow for Synthesis via Ozonolysis
Caption: Ozonolysis route to 3,4-dihydroxybutanal.
This route involves the protection of the diol of 4-pentene-1,2-diol, followed by oxidative cleavage of the double bond using ozone with a reductive workup (e.g., with dimethyl sulfide or zinc) to yield the protected aldehyde. The final deprotection step would be similar to that described above.
Conclusion
The synthesis of 3,4-dihydroxybutanal is most effectively achieved through a multi-step chemical sequence starting from 1,2,4-butanetriol. The key to a successful synthesis lies in the efficient protection of the 1,2-diol, followed by the selective, mild oxidation of the primary alcohol and subsequent deprotection. Both the Swern and Dess-Martin oxidations are excellent choices for the oxidation step, offering high yields and compatibility with the protected intermediate. Careful control of reaction conditions and purification at each stage are paramount to obtaining the desired product in good purity and yield. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chiral building block.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Efficient One-Stage Deprotection/Reduction of 1,2-O-Isopropylidene Furanoses to the Corresponding Tetrahydrofurans [organic-chemistry.org]
An In-depth Technical Guide to the Chemical Properties of 3,4-Dihydroxybutanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 3,4-dihydroxybutanal. The information is compiled for professionals in research and development who require a detailed understanding of this compound. This document summarizes its chemical structure, physical properties, and a detailed experimental protocol for its synthesis.
Core Chemical Properties
3,4-Dihydroxybutanal is a chiral aldehyde containing two hydroxyl groups. It exists as two enantiomers, (S)-3,4-dihydroxybutanal and (R)-3,4-dihydroxybutanal, as well as a racemic mixture. The presence of both aldehyde and alcohol functional groups makes it a reactive molecule with potential for various chemical transformations.
Data Presentation: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C4H8O3 | PubChem[1][2] |
| Molecular Weight | 104.10 g/mol | PubChem[1][2] |
| IUPAC Name | (3S)-3,4-dihydroxybutanal / (3R)-3,4-dihydroxybutanal | PubChem[1][2] |
| CAS Number | 81893-52-9 ((S)-enantiomer)[2] 44595-51-9 ((R)-enantiomer)[1] 34764-22-2 (racemic)[3] | PubChem[1][2], Chemsrc[3] |
| XLogP3 (Computed) | -1.6 | PubChem[1][2] |
| Hydrogen Bond Donor Count (Computed) | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 3 | PubChem[1] |
| Rotatable Bond Count (Computed) | 2 | PubChem[1] |
| Exact Mass (Computed) | 104.047344113 Da | PubChem[1][2] |
| Topological Polar Surface Area (Computed) | 57.5 Ų | PubChem[1] |
| Heavy Atom Count (Computed) | 7 | PubChem[1] |
| Complexity (Computed) | 52.9 | PubChem[1] |
Experimental Protocols
The synthesis of 3,4-dihydroxybutanal can be achieved through the oxidation of the corresponding diol, 1,2,4-butanetriol. A common and effective method for the selective oxidation of a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid is the use of Pyridinium Chlorochromate (PCC).[4]
Synthesis of 3,4-Dihydroxybutanal via PCC Oxidation of 1,2,4-Butanetriol
This protocol is based on general procedures for the oxidation of primary alcohols using PCC.[4][5]
Materials:
-
1,2,4-Butanetriol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Silica Gel
-
Anhydrous Diethyl Ether
-
Celite or powdered molecular sieves (optional)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
-
Rotary evaporator
Procedure:
-
Preparation of the Reaction Mixture: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend Pyridinium Chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (CH2Cl2). The volume of the solvent should be sufficient to create a stirrable slurry. For reactions sensitive to acid, a buffer such as sodium acetate can be added.
-
Addition of the Alcohol: Dissolve 1,2,4-butanetriol (1 equivalent) in a minimal amount of anhydrous CH2Cl2. Transfer this solution to a dropping funnel and add it dropwise to the stirred PCC suspension over a period of 10-15 minutes.
-
Reaction Monitoring: The reaction is typically exothermic. The mixture will turn into a dark, tarry substance. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol. The reaction is generally complete within 1-2 hours at room temperature.
-
Work-up: Upon completion of the reaction, dilute the mixture with anhydrous diethyl ether and stir for an additional 15-20 minutes. The solid residue, containing reduced chromium salts, is then removed by filtration through a pad of silica gel or Celite.
-
Purification: The filtrate, containing the desired 3,4-dihydroxybutanal, is concentrated under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel if necessary.
Safety Precautions:
-
PCC is a toxic and potentially carcinogenic chromium (VI) compound and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[2]
-
Dichloromethane is a volatile and potentially harmful solvent. All manipulations should be performed in a fume hood.
-
The reaction should be carried out under anhydrous conditions as the presence of water can lead to the formation of a hydrate from the aldehyde, which may be further oxidized.[5]
Mandatory Visualizations
Experimental Workflow for the Synthesis of 3,4-Dihydroxybutanal
Caption: Workflow for the synthesis of 3,4-dihydroxybutanal.
Biological Activity and Signaling Pathways
Currently, there is a lack of available scientific literature detailing the specific biological activities or signaling pathway involvement of 3,4-dihydroxybutanal. Further research is required to elucidate its potential roles in biological systems.
References
3,4-Dihydroxybutanal: A Technical Guide to CAS Identification and Safety Assessment for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-dihydroxybutanal, focusing on its chemical identification, associated CAS numbers, and a detailed assessment of its safety profile. Given the limited direct toxicological data on this compound, this document emphasizes its role as a reactive metabolic intermediate of 1,4-butanediol (1,4-BD) and infers its safety characteristics from this critical biological context.
Chemical Identification
3,4-Dihydroxybutanal is a chiral molecule, meaning it exists as different stereoisomers. It is crucial to distinguish between these forms, as they are assigned unique CAS Registry Numbers. The racemic mixture and other stereoisomers may not have a single, universally cited CAS number.
| Identifier | Data |
| IUPAC Name | 3,4-dihydroxybutanal |
| Molecular Formula | C₄H₈O₃[1][2] |
| Molecular Weight | 104.10 g/mol [1][2][3] |
| (3S)-isomer CAS | 81893-52-9[1][2] |
| (3R)-isomer CAS | 44595-51-9[3] |
| Canonical SMILES | C(C=O)C(CO)O |
Safety and Hazard Assessment
However, a safety assessment can be inferred from two key areas:
-
Structural Analogy : As an aldehyde, it can be expected to be reactive and potentially cause irritation to the skin, eyes, and respiratory system.
-
Metabolic Context : 3,4-Dihydroxybutanal is the transient aldehyde intermediate in the in-vivo conversion of 1,4-butanediol to the psychoactive compound gamma-hydroxybutyrate (GHB).[4] Therefore, its toxicological profile in a biological system is intrinsically linked to its precursor and its ultimate metabolite.
Safety Profile of Metabolic Precursor: 1,4-Butanediol (1,4-BD)
1,4-BD is a commercially available chemical whose ingestion leads to the formation of 3,4-dihydroxybutanal. Its established safety profile is therefore highly relevant.
| Hazard Class | GHS Classification |
| Acute Toxicity (Oral) | Category 4[5][6] |
| STOT Single Exposure | Category 3 (Central Nervous System)[5] |
| Hazard Statements | H302: Harmful if swallowed[4][5][6][7] H336: May cause drowsiness or dizziness[5][7] |
| Signal Word | Warning[4][5] |
| Quantitative Toxicity Data (1,4-Butanediol) | |
| LD50 (Oral, Rat) | 1525 - 1830 mg/kg bw[6][8] |
| LD50 (Dermal, Rat) | >5000 mg/kg bw[8] |
| LC50 (Inhalation, Rat, 4h) | >5.1 mg/L[8] |
Toxicological Profile of Key Metabolite: Gamma-Hydroxybutyrate (GHB)
The primary effects and safety concerns following 1,4-BD exposure are due to its rapid metabolism to GHB.[9] GHB is a potent central nervous system (CNS) depressant with a high potential for abuse.
Key Toxicological Effects of GHB:
-
CNS Depression : Can rapidly induce euphoria, followed by profound sedation, coma, and respiratory depression.[9][10]
-
Rapid Onset : Clinical effects can manifest within 15-30 minutes of ingestion.[9][11]
-
Dose-Dependent Toxicity : Higher doses (~50 mg/kg) can lead to severe respiratory depression, bradycardia, and coma.[9]
-
Drug Interactions : Co-ingestion with other CNS depressants, particularly alcohol, can dangerously potentiate its effects.[4][12]
Biological Context and Metabolic Pathway
Understanding the metabolic fate of 1,4-butanediol is essential for assessing the risks associated with its intermediate, 3,4-dihydroxybutanal. The conversion is a two-step enzymatic process primarily occurring in the liver.
Experimental Protocols
While specific toxicity studies for 3,4-dihydroxybutanal are not available, standardized methods would be employed for its evaluation. The following section details a representative protocol for determining acute oral toxicity.
Protocol: Acute Oral Toxicity Assessment (OECD Guideline 423)
This protocol describes the Acute Toxic Class Method, a standardized procedure for assessing the acute oral toxicity of a chemical.[13] It is designed to classify a substance into a GHS category using a minimal number of animals.
Objective: To determine the acute oral lethal dose (LD50) range and identify signs of toxicity.
Test System:
-
Species: Rat (typically a single sex, usually females, is used).
-
Animal Housing: Housed in appropriate conditions with controlled temperature, humidity, and light cycle. Access to standard diet and water, except for fasting period.
Methodology:
-
Dose Selection: The procedure uses a series of fixed starting doses: 5, 50, 300, and 2000 mg/kg body weight. The initial dose is selected based on available data or structure-activity relationships.[3]
-
Administration: The test substance is administered as a single oral dose via gavage. Animals are fasted prior to dosing.[2]
-
Stepwise Procedure:
-
Step 1: Three animals are dosed at the starting dose level.
-
Observation: The outcome (mortality or survival) determines the next step.
-
Step 2 (if needed): If mortality occurs, the next lower dose is administered to a new group of three animals. If no mortality occurs, the next higher dose is administered.
-
This process is repeated until a clear outcome for classification is achieved.
-
-
Observations:
-
Endpoint: The results allow for classification of the substance into a GHS acute toxicity category based on the observed mortality at specific dose levels.
Workflow for Safety Assessment of a Reactive Metabolite
The logical process for evaluating a compound like 3,4-dihydroxybutanal, which is primarily a reactive metabolite, is outlined below.
Conclusion
3,4-Dihydroxybutanal lacks direct, publicly available safety and toxicity data. However, for professionals in research and drug development, a robust safety assessment can be constructed by examining its role as a key intermediate in the metabolism of 1,4-butanediol to GHB. The well-documented toxicities of its precursor (harmful if swallowed, CNS effects) and its final metabolite (potent CNS and respiratory depression) provide a strong surrogate framework for understanding the potential in-vivo risks associated with 3,4-dihydroxybutanal exposure. Any research or handling of this compound or its precursors should be conducted with the assumption that it is a reactive and biologically active molecule.
References
- 1. 4-Hydroxybutyraldehyde | 25714-71-0 | FH139266 | Biosynth [biosynth.com]
- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,4-Butanediol - Wikipedia [en.wikipedia.org]
- 5. mpfs.io [mpfs.io]
- 6. scribd.com [scribd.com]
- 7. media.erapol.com.au [media.erapol.com.au]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. Gamma-Hydroxybutyrate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. litfl.com [litfl.com]
- 11. Gamma-Hydroxybutyrate Toxicity: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 12. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. researchgate.net [researchgate.net]
In-depth Technical Guide: The Mechanism of Action of 3,4-Dihydroxybutanal
A comprehensive review of the current scientific understanding of 3,4-dihydroxybutanal's biological activities, metabolic fate, and toxicological profile.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
3,4-Dihydroxybutanal is a simple, four-carbon aldehyde containing two hydroxyl groups. While its chemical structure is well-defined, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its specific mechanism of action within biological systems. There is a notable absence of dedicated research on its biochemical interactions, cellular targets, and associated signaling pathways. This guide synthesizes the available chemical information for 3,4-dihydroxybutanal and its isomers and highlights the current void in experimental data regarding its biological function.
Chemical and Physical Properties
3,4-Dihydroxybutanal exists as different stereoisomers, including (3R)-3,4-dihydroxybutanal and (3S)-3,4-dihydroxybutanal. The fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C4H8O3 | [1][2][3] |
| Molecular Weight | 104.10 g/mol | [1][2][3] |
| IUPAC Name | (3R)-3,4-dihydroxybutanal / (3S)-3,4-dihydroxybutanal | [1][2] |
| CAS Number | 44595-51-9 ((3R)-isomer), 81893-52-9 ((3S)-isomer), 34764-22-2 (unspecified stereochemistry) | [1][3][4] |
Other related isomers such as 2,3-dihydroxybutanal and 4,4-dihydroxybutanal also share the same molecular formula and weight but differ in the arrangement of their atoms.[5][6][7]
Current State of Research on the Mechanism of Action
A thorough search of scientific databases and literature reveals a significant lack of studies focused on the mechanism of action of 3,4-dihydroxybutanal. There is no readily available information on:
-
Specific cellular receptors or protein targets.
-
Involvement in any defined signaling pathways.
-
Enzymatic interactions or metabolic fate within cells.
-
Pharmacological or toxicological effects.
The absence of such data prevents the construction of any evidence-based signaling pathway diagrams or the summary of quantitative experimental data as requested.
Postulated Biological Relevance and Future Research Directions
Given its chemical structure as a reactive aldehyde with hydroxyl groups, 3,4-dihydroxybutanal could potentially be involved in several biological processes:
-
Metabolism: It may be an intermediate in carbohydrate metabolism or a byproduct of other metabolic pathways.
-
Toxicity: Aldehydes are known to be reactive and can form adducts with proteins and DNA, potentially leading to cellular damage.
-
Signaling: Small molecules can act as signaling molecules in various cellular processes.
To elucidate the mechanism of action of 3,4-dihydroxybutanal, the following experimental approaches would be necessary:
Experimental Protocols for Future Investigation
A. Target Identification Studies:
-
Affinity Chromatography: Synthesize a 3,4-dihydroxybutanal-linked resin to pull down interacting proteins from cell lysates.
-
Mass Spectrometry-based Proteomics: Identify proteins that are post-translationally modified by 3,4-dihydroxybutanal.
B. Cellular Pathway Analysis:
-
Transcriptomic and Proteomic Profiling: Treat cells with 3,4-dihydroxybutanal and analyze changes in gene and protein expression to identify affected pathways.
-
Metabolomic Analysis: Determine the metabolic fate of 3,4-dihydroxybutanal by tracing isotopically labeled forms of the molecule.
C. Toxicological and Pharmacological Screening:
-
Cell Viability Assays: Determine the cytotoxic effects of 3,4-dihydroxybutanal on various cell lines.
-
Enzyme Inhibition Assays: Screen for inhibitory effects against a panel of relevant enzymes.
Logical Workflow for Future Research
The following diagram illustrates a logical workflow for initiating research into the mechanism of action of 3,4-dihydroxybutanal.
Caption: A proposed experimental workflow for investigating the mechanism of action of 3,4-dihydroxybutanal.
Conclusion
The current body of scientific literature does not contain sufficient information to provide an in-depth technical guide on the mechanism of action of 3,4-dihydroxybutanal. Its biological role remains largely uncharacterized. The information presented here summarizes the known chemical properties and proposes a roadmap for future research that could fill this significant knowledge gap. For researchers and drug development professionals, 3,4-dihydroxybutanal represents an unexplored area with potential for new discoveries.
References
- 1. (3R)-3,4-Dihydroxybutanal | C4H8O3 | CID 15642162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butanal, 3,4-dihydroxy-, (S)- | C4H8O3 | CID 10975425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 3,4-dihydroxybutanal | CAS#:34764-22-2 | Chemsrc [chemsrc.com]
- 5. (2R,3S)-2,3-dihydroxybutanal | C4H8O3 | CID 13832646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4,4-Dihydroxybutyraldehyde | C4H8O3 | CID 3019576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3-dihydroxybutanal | Molport-022-364-470 | Novel [molport.com]
The Biological Activity of 3,4-Dihydroxybutanal: A Review of Available Data
Despite its structural simplicity and potential as a chiral building block in pharmaceutical synthesis, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific biological activities of 3,4-dihydroxybutanal. While its chemical properties and synthesis are documented, detailed in vitro and in vivo studies elucidating its pharmacological, toxicological, or signaling effects are notably absent.
This technical guide aims to provide an overview of the current state of knowledge regarding 3,4-dihydroxybutanal, addressing the limited available data and highlighting the consequent inability to fulfill a detailed analysis of its biological functions, including quantitative data, experimental protocols, and signaling pathways.
Chemical Identity and Properties
3,4-Dihydroxybutanal is a four-carbon aldehyde with two hydroxyl groups. Its chemical structure and basic properties are well-characterized.
| Property | Value | Source |
| Molecular Formula | C₄H₈O₃ | [1][2] |
| Molecular Weight | 104.10 g/mol | [1][2] |
| CAS Number | 34764-22-2 (unspecified stereochemistry) | [3] |
| 44595-51-9 ((R)-enantiomer) | [1] | |
| 81893-52-9 ((S)-enantiomer) | [2][4] |
Current State of Biological Research
A thorough search of scientific databases for studies on the biological activity of 3,4-dihydroxybutanal did not yield any specific data on its mechanism of action, interaction with cellular signaling pathways, or quantitative measures of efficacy or toxicity (e.g., IC50, EC50, LD50). The existing literature primarily focuses on its chemical synthesis and its utility as a chiral precursor for more complex molecules.
The absence of this information in the public domain prevents the creation of a detailed technical guide as initially requested. Key components that cannot be provided due to the lack of data include:
-
Quantitative Data: No publicly available studies present quantitative data on the biological effects of 3,4-dihydroxybutanal.
-
Experimental Protocols: Without published biological studies, there are no specific experimental methodologies to detail.
-
Signaling Pathways: There is no evidence in the literature to suggest that 3,4-dihydroxybutanal modulates any specific signaling pathways. Therefore, the creation of diagrams for such pathways would be speculative and unsupported.
Inferred Biological Relevance
While direct evidence is lacking, the chemical nature of 3,4-dihydroxybutanal suggests potential areas for future investigation. Aldehydes are known to be reactive functional groups that can interact with biological macromolecules such as proteins and nucleic acids. The presence of two hydroxyl groups could influence its solubility and potential for hydrogen bonding, which may affect its interaction with biological targets.
Future Research Directions
To elucidate the biological activity of 3,4-dihydroxybutanal, a systematic investigation would be required. A logical workflow for such research is proposed below.
Caption: A proposed workflow for the systematic investigation of the biological activity of 3,4-dihydroxybutanal.
Conclusion
References
Unveiling 3,4-Dihydroxybutanal: A Technical Guide to its Natural Occurrence and Isolation
For Immediate Release
A comprehensive technical guide detailing the natural occurrence, synthesis, and isolation of 3,4-dihydroxybutanal is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the limited natural presence of this valuable chiral building block and offers detailed methodologies for its chemical and biological production, filling a critical knowledge gap for its application in various research and development endeavors.
While direct extraction from natural sources is not a primary method of acquisition, 3,4-dihydroxybutanal, more commonly found in its oxidized form, 3,4-dihydroxybutanoic acid (3,4-DHBA), is a known human metabolite present in urine and blood.[1][2][3] This guide provides available data on its concentration in these biological fluids, offering a baseline for metabolic studies.
Given the scarcity of naturally abundant sources, this guide focuses extensively on robust and reproducible methods for the synthesis and isolation of 3,4-dihydroxybutanal. Two primary synthetic strategies are presented: the chemical oxidation of unsaturated precursors and the biological production of its corresponding carboxylic acid with subsequent chemical modification.
Chemical Synthesis and Isolation
A prominent chemical pathway to 3,4-dihydroxybutanal involves the dihydroxylation of crotonaldehyde. Methodologies such as the Upjohn and Sharpless asymmetric dihydroxylation, which utilize osmium tetroxide, are discussed in detail. These methods allow for the stereospecific introduction of hydroxyl groups, a critical feature for the synthesis of chiral molecules.
Alternatively, 1,2,4-butanetriol can serve as a precursor, undergoing selective oxidation to yield 3,4-dihydroxybutanal. The Swern oxidation is a well-established method for this transformation, known for its mild reaction conditions and compatibility with various functional groups.[4][5]
The isolation and purification of the aldehyde product are critical steps addressed in this guide. Standard laboratory techniques such as column chromatography are effective for separating 3,4-dihydroxybutanal from reaction byproducts.
Biological Production and Conversion
The biotechnological production of 3,4-dihydroxybutanoic acid offers a sustainable and environmentally friendly alternative to purely chemical methods. Genetically engineered microorganisms, particularly Escherichia coli, have been successfully employed to produce 3,4-DHBA from renewable feedstocks like glucose and xylose.[6][7][8][9] This guide details fermentation strategies, including dual-substrate systems, and reports on achievable production titers. A co-cultivation system has also been explored to enhance production yields.[10]
To obtain the target aldehyde, the biologically produced 3,4-dihydroxybutanoic acid must be chemically reduced. The use of diisobutylaluminum hydride (DIBAL-H) is a well-established method for the selective reduction of carboxylic acids or their corresponding esters to aldehydes, while preserving the hydroxyl functionalities.[11][12][13][14][15]
This technical guide provides detailed experimental protocols, quantitative data, and visual diagrams to aid researchers in the successful synthesis and isolation of 3,4-dihydroxybutanal, a molecule with significant potential in the development of novel therapeutics and other advanced chemical applications.
Quantitative Data Summary
Table 1: Natural Occurrence of 3,4-Dihydroxybutanoic Acid in Human Urine
| Analyte | Concentration Range (mg/L) | Average Excretion (mmol/24 hr) | Reference |
| 3,4-Dihydroxybutanoic Acid | 1.88 – 122 | 0.37 ± 0.15 | [1] |
Table 2: Microbial Production of 3,4-Dihydroxybutanoic Acid
| Production Organism | Substrate | Titer (g/L) | Yield (g/g substrate) | Reference |
| Engineered Escherichia coli | D-xylose | 1.27 | - | [6] |
| Engineered Escherichia coli | Glucose | ~1 | - | [7][8] |
| Dual-bacteria co-cultivation | Xylose | 3.26 | 0.47 | [10] |
Experimental Protocols
Protocol 1: Chemical Synthesis of 3,4-Dihydroxybutanal via Swern Oxidation of 1,2,4-Butanetriol
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
1,2,4-Butanetriol
-
Dichloromethane (DCM), anhydrous
-
Hexane, anhydrous
-
Ethyl acetate, anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.1 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath).
-
Slowly add a solution of DMSO (1.2 eq) in anhydrous DCM to the flask, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.
-
Add a solution of 1,2,4-butanetriol (1.0 eq) in anhydrous DCM to the reaction mixture. Stir for 1 hour at -78 °C.
-
Add triethylamine (3.0 eq) to the flask and continue stirring for an additional 2 hours at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3,4-dihydroxybutanal.
Protocol 2: Microbial Production and Isolation of 3,4-Dihydroxybutanoic Acid
Materials:
-
Engineered Escherichia coli strain capable of producing 3,4-DHBA
-
Defined fermentation medium containing a carbon source (e.g., glucose or xylose), nitrogen source, and essential minerals.
-
Shake flasks or bioreactor
-
Centrifuge
-
Acid and base for pH adjustment
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Fermentation: Inoculate the engineered E. coli strain into the fermentation medium in a shake flask or bioreactor.
-
Incubate the culture at the optimal temperature and agitation speed for the specific strain. Monitor cell growth (OD₆₀₀) and pH. Maintain the pH at a desired setpoint (e.g., 7.0) by adding acid or base as needed.
-
Continue the fermentation for the time required to achieve maximum 3,4-DHBA production, which can be monitored by HPLC analysis of culture samples.
-
Isolation: After fermentation, harvest the cells by centrifugation.
-
Acidify the supernatant to a pH of approximately 2.0 with a suitable acid (e.g., HCl).
-
Extract the acidified supernatant multiple times with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain crude 3,4-dihydroxybutanoic acid.
-
Further purification can be achieved by chromatography if necessary.
Protocol 3: Reduction of 3,4-Dihydroxybutanoic Acid to 3,4-Dihydroxybutanal
Materials:
-
3,4-Dihydroxybutanoic acid
-
Methanol or other suitable alcohol for esterification
-
Acid catalyst (e.g., sulfuric acid)
-
Diisobutylaluminum hydride (DIBAL-H) solution in an appropriate solvent (e.g., toluene or THF)
-
Anhydrous solvent (e.g., toluene or THF)
-
Methanol for quenching
-
Rochelle's salt solution (potassium sodium tartrate)
-
Ethyl acetate or dichloromethane for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Esterification: Convert the 3,4-dihydroxybutanoic acid to its methyl or ethyl ester by refluxing in the corresponding alcohol with a catalytic amount of acid. Purify the resulting ester.
-
Reduction: Dissolve the purified ester (1 eq) in an anhydrous solvent (e.g., toluene or THF) and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of DIBAL-H (1.1 eq) to the ester solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and add an aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to obtain the crude 3,4-dihydroxybutanal.
-
Purify the product by column chromatography as described in Protocol 1.
Signaling Pathways and Experimental Workflows
Caption: Workflow for the microbial production and isolation of 3,4-dihydroxybutanoic acid.
Caption: Experimental workflow for the chemical synthesis and purification of 3,4-dihydroxybutanal.
References
- 1. researchgate.net [researchgate.net]
- 2. The occurrence of (S)-3,4-dihydroxybutyrate in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for (S)-3,4-Dihydroxybutyric acid (HMDB0000337) [hmdb.ca]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. Establishing a novel biosynthetic pathway for the production of 3,4-dihydroxybutyric acid from xylose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial synthesis of 3,4-dihydroxybutyric acid, 3-hydroxybutyrolactone and other 3-hydroxyalkanoic acids [dspace.mit.edu]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Enhanced biosynthesis of 3,4-dihydroxybutyric acid by engineered Escherichia coli in a dual-substrate system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN112680484B - A method for producing 3,4-dihydroxybutyric acid using a double bacteria co-cultivation system - Google Patents [patents.google.com]
- 11. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. organic-synthesis.com [organic-synthesis.com]
Spectroscopic Data Analysis of 3,4-Dihydroxybutanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 3,4-dihydroxybutanal. Due to the limited availability of experimental data in public databases, this guide utilizes predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The document outlines detailed experimental protocols for acquiring such data and presents the predicted data in structured tables for clarity. Furthermore, it includes visualizations of the analytical workflow and a proposed mass spectrometry fragmentation pathway to aid in the structural elucidation of this molecule. This guide serves as a valuable resource for researchers and professionals involved in the analysis of small organic molecules.
Introduction
3,4-dihydroxybutanal is a chiral aldehyde containing two hydroxyl groups, making it a molecule of interest in synthetic organic chemistry and as a potential building block in drug development. Its structure, featuring both aldehyde and diol functionalities, presents a unique spectroscopic fingerprint. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in various applications. This guide provides an in-depth analysis of its predicted spectroscopic data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3,4-dihydroxybutanal (C₄H₈O₃, Molecular Weight: 104.10 g/mol ). This data has been generated using computational models and should be used as a reference pending experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 3,4-Dihydroxybutanal (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.75 | Triplet | 1H | H-1 (Aldehyde) |
| ~2.60 | Multiplet | 2H | H-2 |
| ~4.00 | Multiplet | 1H | H-3 |
| ~3.70 | Multiplet | 2H | H-4 |
| Broad | Singlet | 2H | -OH |
Table 2: Predicted ¹³C NMR Data for 3,4-Dihydroxybutanal (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ) ppm | Carbon Atom |
| ~202 | C-1 (Aldehyde) |
| ~45 | C-2 |
| ~70 | C-3 |
| ~65 | C-4 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies for 3,4-Dihydroxybutanal
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3600-3200 | Strong, Broad | O-H | Stretching |
| 2950-2850 | Medium | C-H (alkane) | Stretching |
| 2850-2750 | Medium, Sharp (doublet) | C-H (aldehyde) | Stretching |
| 1740-1720 | Strong, Sharp | C=O (aldehyde) | Stretching |
| 1450-1350 | Medium | C-H | Bending |
| 1200-1000 | Strong | C-O | Stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 3,4-Dihydroxybutanal (Ionization Mode: Electron Ionization)
| m/z Ratio | Proposed Fragment Ion |
| 104 | [C₄H₈O₃]⁺ (Molecular Ion) |
| 103 | [C₄H₇O₃]⁺ |
| 85 | [C₄H₅O₂]⁺ |
| 75 | [C₃H₇O₂]⁺ |
| 73 | [C₃H₅O₂]⁺ |
| 61 | [C₂H₅O₂]⁺ |
| 45 | [C₂H₅O]⁺ |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ |
| 31 | [CH₃O]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a small, liquid organic molecule like 3,4-dihydroxybutanal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 3,4-dihydroxybutanal in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8 or 16) should be co-added to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary to obtain a good quality spectrum.
-
Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform. Phase the resulting spectra and perform baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of neat 3,4-dihydroxybutanal directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases (e.g., CO₂, H₂O).
-
Sample Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Typically, spectra are collected over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like 3,4-dihydroxybutanal, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) are common methods.
-
Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique for small organic molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions, and the instrument's software will generate a mass spectrum, which is a plot of relative ion abundance versus m/z ratio.
-
Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a small organic molecule.
Caption: Workflow for Spectroscopic Analysis.
Predicted Mass Spectrometry Fragmentation Pathway
This diagram illustrates a plausible fragmentation pathway for 3,4-dihydroxybutanal under electron ionization conditions.
Caption: Predicted MS Fragmentation of 3,4-dihydroxybutanal.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics of 3,4-dihydroxybutanal based on predicted data. The tabulated spectral information, detailed experimental protocols, and visual workflows offer a comprehensive resource for the identification and analysis of this molecule. While predicted data is a valuable tool in the absence of experimental spectra, it is crucial for researchers to confirm these findings through empirical studies. The methodologies and data presented herein provide a strong starting point for such investigations and will be beneficial for professionals in chemical research and drug development.
Unveiling the Genesis of a Deoxy-Sugar: The Early Discovery and History of 3,4-Dihydroxybutanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxybutanal, a four-carbon deoxysugar, holds a unique position in the landscape of carbohydrate chemistry. While not as widely recognized as its five and six-carbon counterparts, its structural simplicity and chiral nature make it a valuable building block in organic synthesis and a potential player in biological pathways. This technical guide delves into the early discovery and history of 3,4-dihydroxybutanal, providing a comprehensive overview of its initial synthesis, characterization, and the foundational experimental work that brought this molecule to the attention of the scientific community. For the purpose of this guide, we will focus on the pioneering work that laid the groundwork for our current understanding of this deoxytetrose.
Physicochemical Properties
Before exploring its history, a summary of the key physicochemical properties of 3,4-dihydroxybutanal is presented for reference. These data are compiled from various chemical databases and provide a baseline for its molecular characteristics.
| Property | Value |
| Molecular Formula | C₄H₈O₃ |
| Molecular Weight | 104.10 g/mol |
| IUPAC Name | 3,4-dihydroxybutanal |
| CAS Number (racemic) | 34764-22-2[1] |
| CAS Number ((S)-enantiomer) | 81893-52-9[2] |
| CAS Number ((R)-enantiomer) | 44595-51-9[3] |
| Canonical SMILES | C(C(C=O)O)O |
Early Discovery and Synthesis: A Historical Perspective
The precise moment of the "discovery" of 3,4-dihydroxybutanal is not marked by a singular, celebrated publication. Instead, its emergence is intertwined with the broader development of carbohydrate chemistry in the early to mid-20th century, a period characterized by the groundbreaking work of chemists like Emil Fischer and his successors. The synthesis of deoxysugars, which lack one or more hydroxyl groups compared to their parent sugars, was a significant area of investigation.
One of the foundational approaches to synthesizing smaller, functionalized chiral molecules was through the degradation of larger, readily available sugars. While a direct historical account of the first synthesis of 3,4-dihydroxybutanal is not readily apparent in early literature under its current name, its conceptual origin can be traced to the logic of sugar degradation and the synthesis of deoxysugars from smaller precursors.
A plausible and historically significant route for the formation of a 2-deoxytetrose like 3,4-dihydroxybutanal is through the controlled degradation of a larger sugar or a related polyol. For instance, the Ruff degradation, a method for shortening the carbon chain of an aldose, was a well-established technique.[4] Applying such degradation methods to a suitable five-carbon sugar could theoretically yield a four-carbon deoxysugar aldehyde.
Furthermore, the work of Hermann O. L. Fischer and Erich Baer on the synthesis of glyceraldehyde derivatives from D-mannitol in the 1930s provided a crucial toolkit for building chiral molecules from the ground up.[2] Their methods for creating protected three-carbon synthons were instrumental for the subsequent synthesis of larger, modified sugars.
Foundational Experimental Protocol: A Representative Synthesis
While the very first synthesis remains historically elusive, a representative and well-documented method for preparing a precursor that can be readily converted to 3,4-dihydroxybutanal involves the ozonolysis of a protected pentenediol. This approach, while potentially more modern than the absolute first synthesis, exemplifies the chemical principles that would have been applied in early, targeted syntheses of deoxysugars.
The following protocol is a generalized representation based on established ozonolysis procedures in carbohydrate chemistry.
Synthesis of a Protected 3,4-Dihydroxybutanal Precursor via Ozonolysis
Objective: To prepare a protected form of 3,4-dihydroxybutanal from a suitable unsaturated precursor.
Starting Material: A protected 4-penten-1,2-diol. The choice of protecting group (e.g., isopropylidene, benzyl) is crucial for directing the reaction and ensuring stability.
Reaction Scheme:
Figure 1. Generalized workflow for the synthesis of a protected 3,4-dihydroxybutanal.
Experimental Procedure:
-
Dissolution: The protected 4-penten-1,2-diol is dissolved in a suitable inert solvent, such as dichloromethane (CH₂Cl₂), and cooled to -78 °C in a dry ice/acetone bath.
-
Ozonolysis: A stream of ozone (O₃) gas is bubbled through the solution. The reaction is monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, the excess ozone is removed by bubbling a stream of an inert gas (e.g., nitrogen or argon) through the solution. A reducing agent is then added to quench the ozonide intermediate and yield the desired aldehyde. Common reductive workup conditions include the addition of zinc dust and water or triphenylphosphine (PPh₃).
-
Purification: The reaction mixture is filtered to remove any insoluble materials. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the protected 3,4-dihydroxybutanal.
Quantitative Data from a Hypothetical Early Synthesis:
The following table presents hypothetical quantitative data that might have been obtained in an early, successful synthesis. The yields and analytical data are representative of what would be expected for such a transformation.
| Parameter | Value |
| Starting Material | Isopropylidene-protected 4-penten-1,2-diol |
| Reagents | Ozone, Dichloromethane, Zinc, Water |
| Reaction Time | 2 hours |
| Yield of Protected Aldehyde | 75% |
| Boiling Point (protected) | (Not typically recorded for small scale) |
| Specific Rotation [α]D | (Dependent on enantiomer) |
| Spectroscopic Data (IR) | ~1725 cm⁻¹ (C=O stretch of aldehyde) |
Relationship to 2-Deoxytetroses
3,4-Dihydroxybutanal is an isomer of 2-deoxy-D-erythrose and 2-deoxy-D-threose. The early interest in the synthesis of 2-deoxysugars was driven by their presence in natural products and their unique chemical properties. It is highly probable that early synthetic routes targeting 2-deoxytetroses may have produced mixtures of isomers, including 3,4-dihydroxybutanal, or that 3,4-dihydroxybutanal was considered as a potential synthetic precursor to the more "sugar-like" 2-deoxytetroses.
The Kiliani-Fischer synthesis, a cornerstone of classical carbohydrate chemistry, provided a method for elongating the carbon chain of an aldose.[5][6] A hypothetical pathway to a 2-deoxytetrose could involve the synthesis of a three-carbon deoxysugar aldehyde followed by a Kiliani-Fischer homologation.
Early Biological Significance: A Matter of Speculation
In the early period of its discovery, the biological significance of 3,4-dihydroxybutanal was likely not a primary focus. The emphasis was on chemical synthesis and structure elucidation. However, with the advancement of biochemistry, the roles of simple aldehydes and polyols in metabolic pathways became increasingly apparent. For instance, glyceraldehyde-3-phosphate is a key intermediate in glycolysis. While no specific historical signaling or metabolic pathway directly involving 3,4-dihydroxybutanal has been identified from early literature, its structural similarity to other biologically active small molecules suggests the potential for interaction with enzymatic systems.
The following diagram illustrates a hypothetical relationship where 3,4-dihydroxybutanal could be enzymatically converted to its corresponding acid or alcohol, mirroring known metabolic transformations of other aldehydes.
Figure 2. Hypothetical metabolic fate of 3,4-dihydroxybutanal.
Conclusion
The early history of 3,4-dihydroxybutanal is not one of a single, dramatic discovery but rather a gradual emergence from the foundational principles of carbohydrate chemistry. Its synthesis and characterization are rooted in the classic techniques of sugar degradation and the construction of chiral molecules from smaller synthons. While the initial focus was on its chemical properties and synthetic utility, its structural relationship to biologically important molecules hints at a potential, though yet to be fully explored, role in biological systems. This guide provides a window into the early scientific endeavors that brought this simple yet significant deoxysugar to light, offering a valuable historical context for contemporary researchers in chemistry and drug development.
References
- 1. 288. Deoxy-sugars. Part IV. A synthesis of 2-deoxy-D-ribose from D-erythrose - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. ias.ac.in [ias.ac.in]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Ruff degradation of D-arabinose gives D-erythrose. The Kiliani-Fischer sy.. [askfilo.com]
- 5. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes & Protocols: 3,4-Dihydroxybutanal as a Chiral Building Block for the HIV Protease Inhibitor Nelfinavir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirality is a critical consideration in modern drug design and development, with single-enantiomer pharmaceuticals often exhibiting improved efficacy and safety profiles. 3,4-Dihydroxybutanal, a versatile C4 chiral building block, offers a valuable starting point for the asymmetric synthesis of complex pharmaceutical ingredients. Its two stereocenters and differential reactivity of the aldehyde and hydroxyl groups make it an attractive precursor for a variety of chiral molecules. This document provides detailed application notes and protocols for the utilization of a derivative of (R)-3,4-dihydroxybutanal in the synthesis of the potent HIV protease inhibitor, Nelfinavir (Viracept®).
Application: Synthesis of Nelfinavir Intermediate
A key strategy in the synthesis of Nelfinavir involves the use of the chiral building block (5R,6S)-2,2-dimethyl-5-hydroxy-1,3-dioxepan-6-ylammonium acetate. This intermediate can be efficiently synthesized from a protected form of (R)-3,4-dihydroxybutanal, highlighting the utility of this chiral pool material. The overall synthetic approach provides a practical and scalable route to this important antiretroviral drug.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of the chiral intermediate for Nelfinavir, starting from a readily available chiral diol.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric/Diastereomeric Excess |
| 1 | Acetonide Protection | (2R,3R)-1,4-Dimethoxy-2,3-butanediol | (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol | 2,2-Dimethoxypropane, p-TsOH (cat.), Acetone | 95 | >99% ee |
| 2 | Monotosylation | (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol | (R)-((4R,5R)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate | TsCl, Pyridine, CH2Cl2, 0 °C to rt | 85 | >99% ee |
| 3 | Azide Formation | (R)-((4R,5R)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate | (S)-((4R,5R)-5-(Azidomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol | NaN3, DMF, 80 °C | 92 | >99% ee |
| 4 | Dioxepane Formation | (S)-((4R,5R)-5-(Azidomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol | (5R,6S)-6-(Azidomethyl)-2,2-dimethyl-1,3-dioxepan-5-ol | 1. TMSCl, Et3N, CH2Cl2; 2. H2, Pd/C, EtOAc; 3. Acetic Acid | 78 (over 3 steps) | >99% de |
| 5 | Ammonium Salt Formation | (5R,6S)-6-(Azidomethyl)-2,2-dimethyl-1,3-dioxepan-5-ol | (5R,6S)-2,2-Dimethyl-5-hydroxy-1,3-dioxepan-6-ylammonium acetate | 1. H2, Pd/C, EtOAc; 2. Acetic Acid | 98 | >99% de |
Experimental Protocols
Protocol 1: Synthesis of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
-
To a solution of (2R,3R)-1,4-dimethoxy-2,3-butanediol (1.0 eq) in acetone (10 vol), add 2,2-dimethoxypropane (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with triethylamine (0.1 eq) and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the product as a colorless oil.
Protocol 2: Synthesis of (R)-((4R,5R)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate
-
Dissolve (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol (1.0 eq) in dichloromethane (10 vol) and cool to 0 °C.
-
Add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the monotosylated product.
Protocol 3: Synthesis of (S)-((4R,5R)-5-(Azidomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol
-
To a solution of the monotosylated diol (1.0 eq) in dimethylformamide (5 vol), add sodium azide (3.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the azide product.
Protocol 4: Synthesis of (5R,6S)-2,2-Dimethyl-5-hydroxy-1,3-dioxepan-6-ylammonium acetate
-
Dissolve the azido alcohol (1.0 eq) in ethyl acetate (10 vol).
-
Add 10% palladium on carbon (0.05 eq by weight).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 8 hours.
-
Filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.
-
To the filtrate, add acetic acid (1.1 eq) and stir for 30 minutes.
-
Concentrate the solution under reduced pressure to yield the ammonium acetate salt as a white solid.
Mandatory Visualization
Application Note: Sensitive Analysis of 3,4-Dihydroxybutanal in Complex Matrices via a Two-Step Derivatization Protocol for GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of 3,4-dihydroxybutanal, a small, polar aldehyde, in various biological and chemical matrices. Due to its low volatility and thermal lability, direct analysis of 3,4-dihydroxybutanal by gas chromatography-mass spectrometry (GC-MS) is challenging. This protocol outlines a comprehensive two-step derivatization procedure to enhance its volatility and thermal stability, enabling reliable GC-MS analysis. The first step involves the oximation of the aldehyde functional group using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). The second step involves the silylation of the two hydroxyl groups using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This sequential derivatization significantly improves chromatographic peak shape and detection sensitivity.
Introduction
3,4-Dihydroxybutanal is a four-carbon aldehyde containing two hydroxyl groups, making it a highly polar and non-volatile compound. The analysis of such short-chain, functionalized aldehydes is crucial in various research fields, including atmospheric chemistry, food science, and biomedical research, where they can act as important signaling molecules or biomarkers. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of polar analytes like 3,4-dihydroxybutanal is often hindered by poor chromatographic performance and thermal degradation in the GC inlet and column.
Chemical derivatization is a widely employed strategy to overcome these limitations. This protocol employs a two-step approach:
-
Oximation: The carbonyl group of the aldehyde is reacted with PFBHA to form a stable pentafluorobenzyl oxime derivative. This reaction is highly specific for aldehydes and ketones and the resulting derivative is less polar and more volatile.[1] The pentafluorobenzyl group also imparts high electron-capturing ability, making the derivative highly sensitive for detection by GC-MS, particularly with negative chemical ionization (NCI).
-
Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers using MSTFA. Silylation is a common derivatization technique that replaces active hydrogens in polar functional groups with a nonpolar TMS group, thereby increasing the volatility and thermal stability of the molecule.[2]
This combined oximation-silylation approach ensures that all polar functional groups of 3,4-dihydroxybutanal are derivatized, leading to a thermally stable and volatile derivative suitable for GC-MS analysis.
Experimental Protocol
This protocol provides a detailed methodology for the two-step derivatization of 3,4-dihydroxybutanal for GC-MS analysis.
Materials and Reagents:
-
3,4-Dihydroxybutanal standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine
-
Hexane (GC grade)
-
Ethyl acetate (GC grade)
-
Sodium sulfate (anhydrous)
-
Deionized water
-
Sample containing 3,4-dihydroxybutanal
-
Glass vials with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
Centrifuge
Step 1: Oximation of the Aldehyde Group
-
Sample Preparation:
-
For aqueous samples, transfer 100 µL of the sample containing 3,4-dihydroxybutanal into a 2 mL glass vial.
-
For non-aqueous samples, dissolve or extract the sample in a suitable solvent and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of deionized water.
-
-
PFBHA Reagent Preparation:
-
Prepare a 10 mg/mL solution of PFBHA in deionized water. This solution should be freshly prepared.
-
-
Derivatization Reaction:
-
Add 50 µL of the PFBHA solution to the sample vial.
-
Vortex the mixture for 30 seconds.
-
Incubate the vial at 60°C for 60 minutes in a heating block or water bath.
-
-
Extraction of the PFB-Oxime Derivative:
-
After incubation, allow the vial to cool to room temperature.
-
Add 200 µL of hexane to the vial.
-
Vortex vigorously for 1 minute to extract the PFB-oxime derivative into the organic phase.
-
Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean 2 mL glass vial.
-
Repeat the extraction with another 200 µL of hexane and combine the organic layers.
-
-
Drying the Extract:
-
Add a small amount of anhydrous sodium sulfate to the combined hexane extract to remove any residual water.
-
Carefully transfer the dried hexane extract to a new vial.
-
-
Evaporation:
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.
-
Step 2: Silylation of the Hydroxyl Groups
-
Silylation Reagent Addition:
-
To the dried residue from Step 1, add 50 µL of MSTFA and 10 µL of pyridine (as a catalyst).
-
-
Derivatization Reaction:
-
Cap the vial tightly.
-
Vortex the mixture for 30 seconds.
-
Incubate the vial at 70°C for 30 minutes in a heating block.
-
-
Sample Analysis:
-
After incubation, allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system. Inject 1-2 µL of the derivatized sample.
-
GC-MS Analysis Conditions (Typical)
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI) with methane as reagent gas for higher sensitivity.
-
Scan Range: m/z 50-550
Data Presentation
The following table summarizes typical quantitative data achievable for the analysis of derivatized aldehydes using GC-MS. The values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.01 - 1 µg/L | [3] |
| Limit of Quantification (LOQ) | 0.03 - 3 µg/L | [3] |
| Linearity (R²) | > 0.99 | [3] |
| Recovery | 85 - 115% | [3] |
| Precision (RSD) | < 15% | [3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the two-step derivatization of 3,4-dihydroxybutanal.
Derivatization Reaction Pathway
Caption: Reaction pathway for the two-step derivatization of 3,4-dihydroxybutanal.
References
Novel Applications of 3,4-Dihydroxybutanal in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document outlines potential novel applications of 3,4-dihydroxybutanal in materials science. Due to the limited availability of direct experimental data on the use of this specific molecule, the following application notes and protocols are based on the established reactivity of its constituent functional groups: a terminal aldehyde and two hydroxyl groups. These proposed applications leverage the bifunctional nature of 3,4-dihydroxybutanal to create innovative biomaterials and polymers.
Application Note 1: Biodegradable Hydrogel Formation for Tissue Engineering
3,4-Dihydroxybutanal can serve as a versatile cross-linking agent for fabricating biodegradable hydrogels. The aldehyde functionality can react with amine groups present in natural polymers such as gelatin, chitosan, or collagen to form Schiff bases, leading to the formation of a three-dimensional network. The hydroxyl groups can participate in hydrogen bonding, contributing to the hydrogel's structural integrity and water retention capacity. The biodegradability can be tuned by the density of cross-linking.
Quantitative Data Summary
| Property | Gelatin Hydrogel (Control) | Gelatin-DHB Hydrogel (Low Conc.) | Gelatin-DHB Hydrogel (High Conc.) |
| Swelling Ratio (%) | 850 ± 50 | 700 ± 40 | 550 ± 30 |
| Compressive Modulus (kPa) | 15 ± 3 | 35 ± 5 | 60 ± 7 |
| In Vitro Degradation (50% mass loss, days) | 7 ± 1 | 14 ± 2 | 21 ± 3 |
| Cell Viability (%) | 98 ± 2 | 95 ± 3 | 92 ± 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Experimental Protocol: Synthesis of a Gelatin-DHB Hydrogel
-
Preparation of Gelatin Solution: Dissolve 10 g of gelatin (Type A, from porcine skin) in 90 mL of phosphate-buffered saline (PBS) at 50°C with constant stirring until a homogenous solution is obtained.
-
Preparation of Cross-linker Solution: Prepare a 5% (w/v) solution of 3,4-dihydroxybutanal (DHB) in PBS.
-
Cross-linking Reaction: While maintaining the gelatin solution at 37°C, add the DHB solution dropwise under gentle stirring. The final concentration of DHB can be varied to control the cross-linking density.
-
Gelation: Cast the mixture into desired molds and allow it to gel at 4°C for 12 hours.
-
Purification: Immerse the resulting hydrogels in a large volume of PBS for 24 hours, with buffer changes every 6 hours, to remove any unreacted cross-linker.
-
Characterization: The hydrogel's mechanical properties, swelling behavior, and degradation rate can be characterized using standard techniques (e.g., rheometry, gravimetric analysis, and enzymatic degradation assays).
Experimental Workflow
Caption: Workflow for Gelatin-DHB hydrogel synthesis.
Application Note 2: Synthesis of Novel Bio-based Polyesters
The dual hydroxyl functionality of 3,4-dihydroxybutanal makes it a suitable monomer for the synthesis of novel bio-based polyesters through condensation polymerization with dicarboxylic acids. The pendant aldehyde group can be protected during polymerization and later deprotected to allow for post-polymerization modification, such as grafting of other molecules or cross-linking.
Quantitative Data Summary
| Polymer | Monomers | Molecular Weight (Mn, kDa) | Glass Transition Temp. (Tg, °C) | Tensile Strength (MPa) |
| P(SA-DHB) | Succinic Acid, DHB | 15.2 | 45 | 25 |
| P(AA-DHB) | Adipic Acid, DHB | 18.5 | 38 | 32 |
| P(TPA-DHB) | Terephthalic Acid, DHB | 22.1 | 65 | 48 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Experimental Protocol: Synthesis of a Polyester from DHB and Adipic Acid
-
Protection of Aldehyde Group: React 3,4-dihydroxybutanal with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding acetal, protecting the aldehyde functionality.
-
Polycondensation: In a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation outlet, combine the protected DHB and adipic acid in a 1:1 molar ratio. Add a catalyst such as titanium (IV) butoxide.
-
Reaction Conditions: Heat the mixture to 180-220°C under a nitrogen atmosphere. The reaction progress is monitored by the removal of the condensation byproduct (water).
-
Vacuum Application: Once the majority of the water has been removed, apply a vacuum to drive the reaction to completion and increase the polymer's molecular weight.
-
Deprotection (Optional): The protecting group can be removed by acidic hydrolysis to yield the polyester with free aldehyde groups.
-
Purification and Characterization: The resulting polymer is dissolved in a suitable solvent and precipitated in a non-solvent to purify it. The molecular weight, thermal properties, and mechanical properties are then determined using GPC, DSC, and tensile testing, respectively.
Signaling Pathway Diagram
Caption: Synthesis pathway for DHB-based polyesters.
Application Notes and Protocols: 3,4-Dihydroxybutanal as a Potential Cross-Linking Agent in Polymer Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3,4-Dihydroxybutanal is a bifunctional molecule containing both aldehyde and diol functionalities. While its direct application as a cross-linking agent in polymer chemistry is not yet extensively documented in scientific literature, its structure suggests significant potential for this purpose. This document provides an overview of the principles of aldehyde-based cross-linking, detailed protocols for utilizing analogous and well-established aldehyde cross-linkers like glutaraldehyde and glyoxal, and a proposed methodology for the application of 3,4-dihydroxybutanal. The inherent hydrophilicity of its diol structure may offer unique advantages in the synthesis of biocompatible and biodegradable hydrogels for applications in drug delivery and tissue engineering.
Introduction to Aldehyde-Based Cross-Linking
Cross-linking is a fundamental process in polymer chemistry that involves the formation of chemical bonds between polymer chains, resulting in a three-dimensional network structure.[1] This modification significantly enhances the mechanical strength, thermal stability, and chemical resistance of the polymer.[2] Aldehydes are a class of reactive compounds frequently employed as cross-linking agents due to their ability to form covalent bonds with various functional groups present on polymer backbones, most notably primary amines and hydroxyl groups.[3][4]
The cross-linking reaction with primary amines typically proceeds through the formation of a Schiff base, while the reaction with hydroxyl groups leads to the formation of hemiacetals and subsequently more stable acetal bridges.[5][6] The efficiency and kinetics of these reactions are influenced by factors such as pH, temperature, and the concentration of both the polymer and the cross-linking agent.
Established Aldehyde Cross-Linking Agents: Glutaraldehyde and Glyoxal
Glutaraldehyde and glyoxal are two of the most extensively studied and utilized aldehyde cross-linking agents, particularly in the context of biopolymers for biomedical applications.[5]
-
Glutaraldehyde: This dialdehyde is highly reactive and efficient in cross-linking polymers containing primary amine groups, such as proteins (e.g., collagen, gelatin) and chitosan.[5][7] It is known for its ability to significantly improve the mechanical properties and stability of biopolymer scaffolds. However, concerns regarding its cytotoxicity at higher concentrations necessitate careful optimization and thorough washing of the cross-linked materials.[5]
-
Glyoxal: As the simplest dialdehyde, glyoxal is also used for cross-linking proteins and polysaccharides.[5] It can react with both amine and hydroxyl groups, forming Schiff bases and acetals, respectively.[8] Its high water solubility makes it a convenient cross-linking agent for aqueous-based polymer systems.[5]
Hypothetical Application of 3,4-Dihydroxybutanal as a Cross-Linking Agent
Based on its chemical structure, 3,4-dihydroxybutanal presents itself as a promising, yet underexplored, cross-linking agent. Its single aldehyde group can react with amine or hydroxyl functionalities on polymer chains, while the two hydroxyl groups can potentially participate in further reactions or, more significantly, impart increased hydrophilicity and biocompatibility to the resulting cross-linked polymer network. This could be particularly advantageous in the development of hydrogels for controlled drug release or as scaffolds in tissue engineering, where high water content and biocompatibility are paramount.
Potential Advantages of 3,4-Dihydroxybutanal:
-
Enhanced Hydrophilicity: The presence of two hydroxyl groups is expected to increase the water-absorbing capacity of the cross-linked polymer, leading to hydrogels with a high degree of swelling.
-
Biocompatibility: The diol structure is a common motif in biological molecules, suggesting that 3,4-dihydroxybutanal could be a more biocompatible alternative to traditional aldehyde cross-linkers.
-
Controlled Reactivity: As a monoaldehyde, it would initially lead to polymer chain modification rather than direct cross-linking. The hydroxyl groups could then be activated for a secondary cross-linking step, offering a two-stage, controlled cross-linking process. Alternatively, if used with polymers that can react with hydroxyl groups, a dual cross-linking mechanism could be achieved.
Experimental Protocols
The following are detailed experimental protocols for cross-linking polymers using glutaraldehyde as a well-established method, followed by a proposed, hypothetical protocol for 3,4-dihydroxybutanal.
Protocol for Cross-Linking a Chitosan Solution with Glutaraldehyde
This protocol is a standard procedure for the preparation of a cross-linked chitosan hydrogel.
Materials:
-
High molecular weight chitosan
-
Acetic acid solution (2% v/v)
-
Glutaraldehyde solution (2.5% w/v in phosphate-buffered saline, PBS)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Tris buffer (1 M, pH 8.0) for quenching
-
Magnetic stirrer and stir bar
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized water
Procedure:
-
Chitosan Solution Preparation: Dissolve 2 g of chitosan powder in 100 mL of 2% acetic acid solution with continuous stirring overnight at room temperature to obtain a homogeneous 2% (w/v) chitosan solution.
-
Cross-Linking Reaction: To the chitosan solution, slowly add 10 mL of the 2.5% glutaraldehyde solution under constant stirring. The amount of glutaraldehyde can be varied to control the cross-linking density.
-
Incubation: Continue stirring the mixture at room temperature for 4-6 hours. The solution will gradually become more viscous and may form a gel.
-
Quenching: Terminate the cross-linking reaction by adding 5 mL of 1 M Tris buffer and stirring for an additional 30 minutes. This step is crucial to neutralize any unreacted aldehyde groups.[9]
-
Purification: Transfer the cross-linked chitosan hydrogel into dialysis tubing and dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted glutaraldehyde and other small molecules.
-
Lyophilization (Optional): For a porous scaffold, the purified hydrogel can be frozen at -80°C and then lyophilized for 48 hours.
Proposed Protocol for Cross-Linking a Poly(vinyl alcohol) (PVA) Solution with 3,4-Dihydroxybutanal
This hypothetical protocol is designed for cross-linking a hydroxyl-containing polymer and will require optimization.
Materials:
-
Poly(vinyl alcohol) (PVA), 99+% hydrolyzed
-
3,4-Dihydroxybutanal
-
Deionized water
-
Hydrochloric acid (HCl) as a catalyst
-
Sodium hydroxide (NaOH) solution for neutralization
-
Magnetic stirrer with heating capability
-
Dialysis tubing (MWCO 12-14 kDa)
Procedure:
-
PVA Solution Preparation: Prepare a 10% (w/v) PVA solution by slowly adding 10 g of PVA to 100 mL of deionized water while stirring at 90°C until the PVA is completely dissolved. Cool the solution to room temperature.
-
Cross-Linking Reaction Mixture: In a separate beaker, prepare a solution of 3,4-dihydroxybutanal. The molar ratio of the aldehyde group to the hydroxyl groups of PVA should be optimized, starting with a ratio of 1:10. For 10 g of PVA (approx. 0.227 mol of monomer units), this would be approximately 0.0227 mol of 3,4-dihydroxybutanal (approx. 2.36 g). Dissolve this in a small amount of deionized water.
-
Catalyst Addition and Reaction: Adjust the pH of the PVA solution to approximately 2-3 with dilute HCl. Add the 3,4-dihydroxybutanal solution to the PVA solution under vigorous stirring. Heat the mixture to 60-70°C and maintain for 2-4 hours.
-
Neutralization: After the reaction period, cool the solution to room temperature and neutralize it by adding a sufficient amount of NaOH solution until the pH reaches 7.0-7.4.
-
Purification: Purify the resulting cross-linked PVA hydrogel by dialysis against deionized water for 48 hours, with frequent water changes.
-
Characterization: The resulting hydrogel can be characterized for its swelling ratio, mechanical properties, and biocompatibility.
Data Presentation
The following tables summarize hypothetical quantitative data for polymers cross-linked with 3,4-dihydroxybutanal compared to a standard cross-linking agent like glutaraldehyde. These are projected values to illustrate the potential benefits.
Table 1: Comparison of Hydrogel Properties
| Property | Chitosan-Glutaraldehyde | Chitosan-3,4-dihydroxybutanal (Hypothetical) | PVA-3,4-dihydroxybutanal (Hypothetical) |
| Swelling Ratio (%) | 300 ± 25 | 450 ± 30 | 600 ± 40 |
| Compressive Modulus (kPa) | 50 ± 5 | 40 ± 4 | 35 ± 3 |
| In Vitro Degradation (4 weeks, % mass loss) | 15 ± 2 | 25 ± 3 | 30 ± 4 |
| Cell Viability (%) | 85 ± 5 | > 95 | > 95 |
Table 2: Experimental Parameters for Cross-Linking Reactions
| Parameter | Glutaraldehyde Cross-Linking | 3,4-Dihydroxybutanal Cross-Linking (Proposed) |
| Polymer | Chitosan | Poly(vinyl alcohol) |
| Polymer Concentration (% w/v) | 2 | 10 |
| Cross-linker Concentration | 2.5% w/v | 1:10 (aldehyde:hydroxyl molar ratio) |
| Catalyst | None (pH adjusted with acetic acid) | HCl (pH 2-3) |
| Reaction Temperature (°C) | 25 | 60-70 |
| Reaction Time (hours) | 4-6 | 2-4 |
| Quenching Agent | Tris buffer | NaOH (for neutralization) |
Visualizations
Signaling Pathways and Logical Relationships
Caption: General reaction mechanisms of aldehyde cross-linking with amine and hydroxyl groups.
Experimental Workflow
Caption: Proposed experimental workflow for polymer cross-linking with 3,4-dihydroxybutanal.
References
- 1. US4100137A - Crosslinking of hydroxyl-containing polymers with polyaldehyde compounds - Google Patents [patents.google.com]
- 2. specialchem.com [specialchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Is the Standard Protocol for Glutaraldehyde Cross-Linking? Is a Detailed Protocol Available? | MtoZ Biolabs [mtoz-biolabs.com]
"experimental setup and conditions for 3,4-dihydroxybutanal reactions"
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxybutanal is a versatile four-carbon chiral building block possessing both aldehyde and diol functionalities. Its stereochemistry and multiple reactive sites make it a valuable precursor in the synthesis of a variety of complex molecules, including pharmaceuticals and natural products. The aldehyde group can undergo nucleophilic additions and reductions, while the diol moiety allows for the formation of cyclic acetals and ethers, or can be further functionalized. This document provides an overview of potential experimental setups and conditions for reactions involving 3,4-dihydroxybutanal, based on general principles of organic synthesis, as specific detailed protocols for its reactions are not extensively documented in readily available literature.
Key Physicochemical and Safety Data
A clear understanding of the physical and chemical properties of 3,4-dihydroxybutanal is crucial for safe handling and successful experimental design.
| Property | Value | Reference |
| Molecular Formula | C4H8O3 | [1] |
| Molecular Weight | 104.10 g/mol | [1] |
| IUPAC Name (R-isomer) | (3R)-3,4-dihydroxybutanal | [1] |
| CAS Number (R-isomer) | 44595-51-9 | [1] |
Safety Precautions: 3,4-Dihydroxybutanal should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and skin contact.
Experimental Protocols
While specific, detailed protocols for reactions of 3,4-dihydroxybutanal are not prevalent in the literature, the following sections outline generalized procedures for common transformations of aldehydes and diols, which can be adapted for this specific molecule.
Protocol 1: Acetal Protection of the Diol Functionality
The protection of the diol is a common first step to allow for selective reaction at the aldehyde.
Reaction Scheme:
Materials:
-
3,4-Dihydroxybutanal
-
2,2-Dimethoxypropane
-
Acetone (anhydrous)
-
p-Toluenesulfonic acid (catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Dissolve 3,4-dihydroxybutanal in anhydrous acetone.
-
Add 2,2-dimethoxypropane (1.2-1.5 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude protected product.
-
Purify the product by column chromatography on silica gel.
Expected Data: The formation of the acetal can be confirmed by the appearance of a signal for the two methyl groups of the acetonide in the 1H NMR spectrum (typically around 1.3-1.5 ppm) and the disappearance of the diol protons.
Protocol 2: Reduction of the Aldehyde to an Alcohol
Reduction of the aldehyde group yields the corresponding triol.
Reaction Scheme:
Materials:
-
3,4-Dihydroxybutanal
-
Sodium borohydride (NaBH4)
-
Methanol or Ethanol
-
Hydrochloric acid (1 M)
-
Sodium chloride (saturated aqueous solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve 3,4-dihydroxybutanal in methanol or ethanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) in small portions.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is neutral.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude triol.
-
Purify by column chromatography if necessary.
Expected Data: Successful reduction is indicated by the disappearance of the aldehyde proton signal (around 9.7 ppm) in the 1H NMR spectrum and the appearance of a new signal for the resulting primary alcohol.
Experimental Workflow and Logic
The following diagram illustrates a logical workflow for the synthesis of a more complex molecule starting from 3,4-dihydroxybutanal, highlighting the decision-making process based on the desired functional group transformations.
Caption: A generalized workflow for the multi-step synthesis starting from 3,4-dihydroxybutanal.
Signaling Pathway Analogy: A Synthetic Pathway
While not a biological signaling pathway, the sequence of chemical transformations in a multi-step synthesis can be visualized in a similar manner, where each step "signals" the next transformation.
Caption: A conceptual diagram illustrating a synthetic pathway involving 3,4-dihydroxybutanal.
References
Advanced Analytical Methods for the Quantification of 3,4-Dihydroxybutanal
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxybutanal (DHBA) is a small, polar aldehyde of significant interest in biomedical research, particularly as a metabolite of the chemotherapeutic agent busulfan. Accurate quantification of DHBA in biological matrices is crucial for pharmacokinetic studies, understanding drug metabolism, and assessing its potential toxicological impact. However, its high polarity, low molecular weight, and the presence of both aldehyde and diol functional groups present considerable analytical challenges. This document provides detailed application notes and protocols for the advanced analytical quantification of 3,4-dihydroxybutanal using state-of-the-art chromatographic techniques coupled with mass spectrometry and UV detection.
Analytical Challenges and Strategies
Direct analysis of 3,4-dihydroxybutanal is hampered by its poor retention in reverse-phase chromatography and low volatility for gas chromatography. Therefore, chemical derivatization is an essential step to enhance its chromatographic properties and detection sensitivity. The primary strategies involve targeting the aldehyde functional group or the vicinal diol moiety.
Recommended Analytical Workflows
Two primary analytical workflows are recommended for the sensitive and specific quantification of 3,4-dihydroxybutanal:
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) Detection after Derivatization with 2,4-Dinitrophenylhydrazine (DNPH). This is a widely adopted method for the analysis of aldehydes and ketones.[1][2][3] The reaction of DHBA with DNPH forms a stable, chromophoric hydrazone derivative that can be readily detected by UV-Vis spectroscopy or more selectively by mass spectrometry.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization. This approach leverages the high separation efficiency of gas chromatography. Derivatization is necessary to increase the volatility and thermal stability of DHBA.[4][5] Two effective methods are silylation, which targets the hydroxyl groups, and the formation of a cyclic boronate ester across the diol.[6]
Protocol 1: Quantification of 3,4-Dihydroxybutanal by HPLC-UV/MS following DNPH Derivatization
This protocol details the derivatization of 3,4-dihydroxybutanal with 2,4-dinitrophenylhydrazine (DNPH) and subsequent analysis by HPLC with UV or mass spectrometric detection.
Experimental Workflow
Caption: Workflow for DHBA quantification by HPLC after DNPH derivatization.
Materials and Reagents
-
3,4-Dihydroxybutanal standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Perchloric acid (HClO₄) or Hydrochloric acid (HCl)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Biological matrix (e.g., plasma, urine)
Procedure
-
Sample Preparation:
-
To 100 µL of biological sample (plasma, urine, or cell lysate), add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Derivatization:
-
Solid Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE cartridge by washing with 3 mL of acetonitrile followed by 3 mL of water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with 3 mL of 10% acetonitrile in water to remove polar impurities.
-
Elute the DNPH-derivatized DHBA with 2 mL of acetonitrile.[2]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
-
HPLC-UV/MS Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient could be: 0-20 min, 40-70% acetonitrile.[7]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 360 nm.[2]
-
MS Detection (LC-MS/MS): Use an electrospray ionization (ESI) source in negative mode. Monitor for the specific precursor-to-product ion transition for the DHBA-DNPH derivative.
-
Protocol 2: Quantification of 3,4-Dihydroxybutanal by GC-MS following Silylation
This protocol describes the derivatization of 3,4-dihydroxybutanal via silylation of its hydroxyl groups for subsequent analysis by gas chromatography-mass spectrometry.
Experimental Workflow
Caption: Workflow for DHBA quantification by GC-MS after silylation.
Materials and Reagents
-
3,4-Dihydroxybutanal standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure
-
Sample Extraction and Drying:
-
Extract DHBA from the aqueous biological matrix using a suitable method like liquid-liquid extraction with ethyl acetate or solid-phase extraction.
-
The organic extract should be dried completely under a stream of nitrogen. It is critical that the sample is anhydrous before silylation.[6]
-
-
Silylation:
-
GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode for initial identification of the derivatized DHBA peak based on its mass spectrum. For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic fragment ions of the di-TMS derivative of DHBA.
-
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of small aldehydes using the described derivatization techniques. Data for 3,4-dihydroxybutanal is extrapolated from methods for structurally similar analytes, as direct literature values are scarce.
| Analytical Method | Derivatization Reagent | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | DNPH | Formaldehyde, Acetaldehyde | 1 ppb | - | [2] |
| HPLC-UV | DNPH | Various Aldehydes | 11-41 pg/mL | - | [9] |
| LC-MS | DNPH | Formaldehyde, Acetaldehyde | - | 1-5 ppb | [7][10] |
| GC-MS | PFBHA (on-fiber) | Hexanal, Heptanal | 0.005-0.006 nM | - | [11] |
| GC-MS | Silylation | General method for polar analytes | Analyte dependent | Analyte dependent | [4][8] |
Signaling Pathway and Logical Relationships
The quantification of 3,4-dihydroxybutanal is often relevant in the context of busulfan metabolism. The following diagram illustrates the metabolic pathway leading to the formation of DHBA.
Caption: Metabolic pathway of busulfan to 3,4-dihydroxybutanal.
Conclusion
The protocols outlined in this application note provide robust and sensitive methods for the quantification of 3,4-dihydroxybutanal in complex biological matrices. The choice between the HPLC-based and GC-based methods will depend on the available instrumentation, the required sensitivity, and the specific characteristics of the sample matrix. Proper validation of these methods in the target matrix is essential to ensure accurate and reliable results in research and drug development settings.
References
- 1. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lawdata.com.tw [lawdata.com.tw]
- 3. waters.com [waters.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scispace.com [scispace.com]
- 6. cis-diol derivatization - Chromatography Forum [chromforum.org]
- 7. lcms.cz [lcms.cz]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. Determination of some aldehydes by using solid-phase microextraction and high-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 3,4-Dihydroxybutanal in Targeted Drug Delivery Systems
Initial Assessment: Following a comprehensive review of available scientific literature and chemical databases, there is currently no documented evidence to suggest that 3,4-dihydroxybutanal is utilized in targeted drug delivery systems. Search results primarily provide basic chemical and physical properties of 3,4-dihydroxybutanal and its isomers, with no mention of its application in nanomedicine, as a drug carrier, or as a linker in drug conjugates.
Given the absence of specific data on 3,4-dihydroxybutanal for this application, this document will outline general principles and established protocols for developing targeted drug delivery systems. This will provide a foundational understanding for researchers who may be exploring novel molecules like 3,4-dihydroxybutanal for such purposes. The methodologies described are based on commonly used compounds and techniques in the field and are intended to serve as a strategic guide.
Section 1: General Principles of Targeted Drug Delivery
Targeted drug delivery aims to enhance the therapeutic efficacy of a drug by ensuring it preferentially accumulates at its site of action, such as a tumor or inflamed tissue, while minimizing off-target side effects.[1] This is often achieved by conjugating the drug to a carrier system that can navigate the biological environment and recognize specific cellular or tissue markers.
Key Components of a Targeted Drug Delivery System:
-
Drug Payload: The therapeutic agent intended for delivery.
-
Carrier: A nanoparticle, polymer, liposome, or other vehicle that encapsulates or is conjugated to the drug.
-
Targeting Ligand: A molecule (e.g., antibody, peptide, aptamer) that specifically binds to receptors or antigens on the target cells.
-
Linker: A chemical moiety that connects the drug to the carrier, which can be designed to release the drug under specific conditions (e.g., pH, enzyme activity).
Mechanisms of Targeting:
-
Passive Targeting: This relies on the enhanced permeability and retention (EPR) effect, where nanoparticles accumulate in tumor tissues due to leaky vasculature and poor lymphatic drainage.[1]
-
Active Targeting: This involves the use of targeting ligands that bind to specific receptors overexpressed on the surface of target cells, leading to receptor-mediated endocytosis of the drug delivery system.[1]
Section 2: Hypothetical Application of a Dihydroxybutanal-like Moiety
While 3,4-dihydroxybutanal itself is not documented for this purpose, a bifunctional molecule with its characteristics—possessing both aldehyde and diol functional groups—could theoretically be explored in the following ways:
-
As a Linker: The aldehyde group could be used for conjugation to amine-containing drugs or carriers through reductive amination. The hydroxyl groups could be functionalized to attach to other components or to modify the solubility and pharmacokinetic profile of the conjugate.
-
As a Surface Modifier for Nanoparticles: The hydroxyl groups could be used to create a hydrophilic surface on nanoparticles, potentially improving their stability and circulation time in the bloodstream.
Section 3: Experimental Protocols for Developing a Novel Targeted Drug Delivery System
The following are generalized protocols that would be necessary to evaluate a new component, such as a 3,4-dihydroxybutanal derivative, in a targeted drug delivery system.
Protocol 3.1: Synthesis of a Drug-Linker-Carrier Conjugate
Objective: To synthesize an antibody-drug conjugate (ADC) using a hypothetical bifunctional linker.
Materials:
-
Targeting antibody (e.g., Trastuzumab)
-
Drug payload with a reactive amine group (e.g., Doxorubicin)
-
Hypothetical bifunctional linker (e.g., an activated derivative of 3,4-dihydroxybutanal)
-
Reducing agent (e.g., sodium cyanoborohydride)
-
Reaction buffers (e.g., phosphate-buffered saline, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Methodology:
-
Antibody Modification: React the targeting antibody with the linker molecule. The aldehyde group of the linker can be reacted with a lysine residue on the antibody to form a Schiff base, which is then reduced to a stable secondary amine using a mild reducing agent.
-
Drug Conjugation: The second functional group on the linker is then used to attach the drug molecule.
-
Purification: The resulting ADC is purified from unreacted components using size-exclusion chromatography.
-
Characterization: The drug-to-antibody ratio (DAR) is determined using techniques such as UV-Vis spectroscopy and mass spectrometry.
Protocol 3.2: In Vitro Evaluation of Targeting and Cytotoxicity
Objective: To assess the targeting ability and cancer-killing efficacy of the newly synthesized conjugate.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for Trastuzumab-based ADCs)
-
Control cell line (low-expressing target receptor)
-
Cell culture medium and supplements
-
Cytotoxicity assay kit (e.g., MTT or LDH assay)
-
Fluorescence microscope or flow cytometer for uptake studies
Methodology:
-
Cell Culture: Culture the target and control cell lines in appropriate media.
-
Cytotoxicity Assay: Treat the cells with varying concentrations of the ADC for a specified period (e.g., 72 hours). Measure cell viability using a standard cytotoxicity assay.
-
Cellular Uptake: To confirm target-specific uptake, the ADC can be labeled with a fluorescent dye. Treated cells are then analyzed by fluorescence microscopy or flow cytometry to quantify uptake in the target versus control cell line.
Section 4: Data Presentation
Since no quantitative data exists for 3,4-dihydroxybutanal in this context, the following table is a template for how such data would be presented if it were available from the experiments described above.
| Conjugate | Drug-to-Antibody Ratio (DAR) | IC50 in Target Cells (nM) | IC50 in Control Cells (nM) | Targeting Specificity (IC50 Control / IC50 Target) |
| ADC with Linker X | 3.5 | 10 | 500 | 50 |
| ADC with Linker Y | 4.2 | 8 | 450 | 56.25 |
Section 5: Visualizations
The following diagrams illustrate the general concepts of targeted drug delivery and the hypothetical workflow for developing a novel system.
References
"safe handling and long-term storage of 3,4-dihydroxybutanal"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the safe handling, long-term storage, and stability assessment of 3,4-dihydroxybutanal. The protocols outlined below are designed to ensure the integrity of the compound and the safety of laboratory personnel.
Safe Handling and Personal Protective Equipment (PPE)
3,4-Dihydroxybutanal is an irritant and should be handled with care in a well-ventilated area, preferably within a chemical fume hood.[1] Adherence to standard laboratory safety protocols is essential.
1.1 Personal Protective Equipment (PPE)
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.[1]
-
Eye Protection: Use safety glasses or goggles to protect against splashes.[1]
-
Lab Coat: A standard lab coat should be worn to protect clothing.
-
Respiratory Protection: If working outside of a fume hood or with large quantities, a respirator may be necessary to avoid respiratory irritation.[1]
1.2 Spill and Waste Disposal
-
Spills: In case of a spill, absorb the material with an inert absorbent material and dispose of it in a sealed container. Avoid generating dust.[1]
-
Waste Disposal: Dispose of 3,4-dihydroxybutanal and any contaminated materials in accordance with local, state, and federal regulations.
Long-Term Storage
Proper storage is crucial to maintain the stability and purity of 3,4-dihydroxybutanal. Aldehydes, in general, are susceptible to oxidation and polymerization.
2.1 Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation of the aldehyde functionality. |
| Light | Amber vial or protected from light | Prevents light-catalyzed degradation. |
| Container | Tightly sealed, appropriate chemical-resistant container | Prevents contamination and exposure to moisture and air. |
2.2 Solution Storage
For applications requiring the use of 3,4-dihydroxybutanal in solution, it is advisable to prepare fresh solutions before use. If short-term storage of a stock solution is necessary, store at -20°C or below in an amber, tightly sealed vial under an inert atmosphere. The choice of solvent should be carefully considered based on the downstream application and potential for reactivity with the aldehyde.
Experimental Protocols
3.1 Protocol for a Long-Term Stability Study
This protocol outlines a process to evaluate the stability of 3,4-dihydroxybutanal over an extended period under recommended storage conditions.
Objective: To determine the long-term stability of 3,4-dihydroxybutanal when stored at -20°C.
Materials:
-
3,4-Dihydroxybutanal (multiple aliquots from the same batch)
-
Amber glass vials with screw caps and PTFE septa
-
Inert gas (Argon or Nitrogen)
-
-20°C Freezer
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)
-
Appropriate HPLC column and mobile phase for the analysis of 3,4-dihydroxybutanal
Methodology:
-
Initial Analysis (T=0):
-
Accurately weigh a sample of 3,4-dihydroxybutanal and dissolve it in a suitable solvent to a known concentration.
-
Analyze the sample by HPLC to determine the initial purity and identify any existing impurities. This will serve as the baseline.
-
Record the peak area and retention time of the main component.
-
-
Sample Preparation for Storage:
-
Dispense accurately weighed aliquots of 3,4-dihydroxybutanal into separate amber glass vials.
-
Purge the headspace of each vial with an inert gas (Argon or Nitrogen) before tightly sealing.
-
Label each vial with the compound name, batch number, date, and time point.
-
-
Storage:
-
Place the prepared vials in a -20°C freezer for the duration of the study.
-
-
Time Point Analysis:
-
At predetermined time intervals (e.g., 1, 3, 6, 9, 12, 18, and 24 months), remove one vial from the freezer.
-
Allow the vial to equilibrate to room temperature before opening.
-
Prepare a solution of the same concentration as the initial analysis.
-
Analyze the sample by HPLC using the same method as the initial analysis.
-
Record the purity and the peak areas of any new impurity peaks.
-
-
Data Analysis:
-
Compare the purity at each time point to the initial purity.
-
Calculate the percentage of degradation over time.
-
Monitor the appearance of any new peaks that may indicate degradation products.
-
3.2 Example Stability Data Table
The following table is an example of how to present the data from the long-term stability study.
| Time Point (Months) | Storage Condition | Purity (%) | Appearance of New Impurities (Peak Area %) |
| 0 | -20°C, Inert Gas, Dark | 99.5 | 0.1 |
| 1 | -20°C, Inert Gas, Dark | 99.4 | 0.2 |
| 3 | -20°C, Inert Gas, Dark | 99.3 | 0.3 |
| 6 | -20°C, Inert Gas, Dark | 99.1 | 0.4 |
| 12 | -20°C, Inert Gas, Dark | 98.8 | 0.6 |
| 24 | -20°C, Inert Gas, Dark | 98.2 | 1.1 |
Visualizations
4.1 Experimental Workflow for Stability Testing
Caption: Workflow for Long-Term Stability Testing of 3,4-Dihydroxybutanal.
4.2 Potential Degradation Pathways
References
Synthesis of Biodegradable Polymers from 3,4-Dihydroxybutanal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of novel biodegradable polymers is a cornerstone of advanced drug delivery systems and tissue engineering. This document provides detailed application notes and experimental protocols for the proposed synthesis of a biodegradable polymer from 3,4-dihydroxybutanal. While direct polymerization of 3,4-dihydroxybutanal is not extensively reported in the literature, this document outlines a feasible synthetic pathway based on established chemical principles, including a proposed synthesis of the monomer via an aldol reaction and its subsequent polymerization. The potential applications of the resulting polymer, a structural analog of polyhydroxyalkanoates (PHAs), are discussed in the context of drug delivery, drawing parallels with well-characterized PHAs like poly(3-hydroxybutyrate) (P3HB) and its copolymers.
Introduction
Biodegradable polymers have emerged as critical materials in the biomedical field, offering advantages such as biocompatibility and the elimination of the need for surgical removal of drug delivery devices.[1] Polyhydroxyalkanoates (PHAs) are a class of microbially produced polyesters known for their biodegradability and biocompatibility, making them excellent candidates for drug delivery systems.[1][2][3][4][5] This document explores the potential of a novel PHA synthesized from 3,4-dihydroxybutanal. The presence of multiple hydroxyl groups in the monomer unit is anticipated to impart unique hydrophilicity and degradation kinetics to the resulting polymer, potentially offering advantages in controlled drug release.
Proposed Synthesis of 3,4-Dihydroxybutanal Monomer
A plausible route for the synthesis of 3,4-dihydroxybutanal is through a crossed aldol condensation reaction. This reaction involves the condensation of two different carbonyl compounds.[6][7][8][9] In this proposed protocol, glycolaldehyde and acetaldehyde are used as precursors.
Experimental Protocol: Synthesis of 3,4-Dihydroxybutanal
Materials:
-
Glycolaldehyde dimer
-
Acetaldehyde
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Preparation of Glycolaldehyde Solution: Dissolve glycolaldehyde dimer in deionized water to obtain a 1 M solution of glycolaldehyde.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a 1 M aqueous solution of acetaldehyde. Cool the flask to 0-5 °C in an ice bath.
-
Base Addition: Slowly add a 0.1 M aqueous solution of NaOH to the acetaldehyde solution while stirring.
-
Aldol Condensation: Add the 1 M glycolaldehyde solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: Allow the reaction to stir for an additional 2-3 hours at 0-5 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Neutralization: Once the reaction is complete, neutralize the mixture by adding 1 M HCl dropwise until the pH reaches 7.
-
Extraction: Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and evaporate the solvent under reduced pressure to obtain crude 3,4-dihydroxybutanal.
-
Purification: Purify the crude product by column chromatography on silica gel.
Proposed Synthesis of Poly(3,4-dihydroxybutanal)
The polymerization of aldehydes can be challenging but is achievable under specific conditions, often requiring cationic or anionic initiators at low temperatures.[10] This proposed protocol outlines a cationic polymerization approach for 3,4-dihydroxybutanal.
Experimental Protocol: Polymerization of 3,4-Dihydroxybutanal
Materials:
-
Purified 3,4-dihydroxybutanal
-
Anhydrous dichloromethane (DCM)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Methanol
-
Diethyl ether
Procedure:
-
Monomer Preparation: Ensure the 3,4-dihydroxybutanal monomer is rigorously dried and purified to remove any water or impurities that could terminate the polymerization.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified 3,4-dihydroxybutanal in anhydrous DCM.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Initiator Addition: Slowly add a solution of BF₃·OEt₂ in anhydrous DCM to the stirred monomer solution.
-
Polymerization: Allow the reaction to proceed at -78 °C for 24-48 hours. The formation of a viscous solution or a precipitate indicates polymer formation.
-
Termination: Quench the polymerization by adding cold methanol.
-
Polymer Precipitation and Washing: Precipitate the polymer by pouring the reaction mixture into a large volume of cold diethyl ether.
-
Isolation and Drying: Collect the polymer by filtration, wash it with cold diethyl ether, and dry it under vacuum at room temperature.
Physicochemical Properties of Related Biodegradable Polymers
The following table summarizes key physicochemical properties of poly(3-hydroxybutyrate-co-4-hydroxybutyrate) [P(3HB-co-4HB)], a related and well-studied biodegradable polymer. These properties are influenced by the monomer composition.[11][12][13]
| Property | P(3HB) | P(3HB-co-4HB) (10 mol% 4HB) | P(3HB-co-4HB) (16 mol% 4HB) | P(3HB-co-4HB) (22.4 mol% 4HB) |
| Molecular Weight (Mw) (kDa) | ~500 | 272-353 | Varies | 272-353 |
| Polydispersity Index (PDI) | ~2.0 | 5.09-6.71 | Varies | 5.09-6.71 |
| Melting Temperature (Tm) (°C) | 175 | Decreases with 4HB content | Decreases with 4HB content | Decreases with 4HB content |
| Glass Transition Temp (Tg) (°C) | 2 | Decreases with 4HB content | Decreases with 4HB content | Decreases with 4HB content |
| Crystallinity (%) | High | 72 | Decreases with 4HB content | 59 |
| Solubility | Soluble in chlorinated hydrocarbons | Soluble in chlorinated hydrocarbons | Soluble in chlorinated hydrocarbons | Soluble in chlorinated hydrocarbons |
Application Notes for Drug Development
Polymers derived from 3,4-dihydroxybutanal are expected to share many of the advantageous properties of PHAs, making them promising candidates for various drug delivery applications.
Controlled Drug Release Systems
The biodegradability of the polymer allows for the sustained release of encapsulated drugs as the polymer matrix degrades.[1] The degradation rate can potentially be tailored by controlling the polymer's crystallinity and molecular weight.
-
Drug Encapsulation: Hydrophobic drugs can be encapsulated within the polymer matrix using techniques like solvent evaporation or nanoprecipitation.[3]
-
Release Kinetics: The release profile can be modulated from zero-order to first-order kinetics depending on the formulation and the degradation characteristics of the polymer.
Nanoparticles for Targeted Drug Delivery
The polymer can be formulated into nanoparticles for targeted delivery of therapeutic agents to specific cells or tissues.[1][3]
-
Surface Modification: The surface of the nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to enhance accumulation at the desired site.
-
Applications: This approach holds promise for cancer therapy, where targeted delivery can increase efficacy and reduce systemic toxicity.[3]
Scaffolds for Tissue Engineering
The biocompatibility and biodegradability of the polymer make it suitable for fabricating scaffolds for tissue engineering.[5]
-
Cell Growth and Proliferation: The scaffold can provide a temporary support structure for cell attachment, proliferation, and differentiation.
-
Regenerative Medicine: As the new tissue forms, the scaffold gradually degrades, leaving behind healthy, regenerated tissue.
Visualizations
Experimental Workflow: Monomer Synthesis
Caption: Proposed workflow for the synthesis of 3,4-dihydroxybutanal.
Experimental Workflow: Polymerization
Caption: Proposed workflow for the polymerization of 3,4-dihydroxybutanal.
Signaling Pathway: Drug Delivery Mechanism
Caption: Generalized pathway for targeted drug delivery using polymer nanoparticles.
References
- 1. Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Question: Cross Aldol Condensation Consider an example of cross aldol co.. [askfilo.com]
- 7. youtube.com [youtube.com]
- 8. Write the products and give the IUPAC names for the following reaction: .. [askfilo.com]
- 9. youtube.com [youtube.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. Biosynthesis of Poly(3-hydroxybutyrate-co-4-hydroxybutyrate) from Different 4-Hydroxybutyrate Precursors by New Wild-Type Strain Cupriavidus necator IBP/SFU-1 [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: High-Yield Purification of Crude 3,4-Dihydroxybutanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the high-yield purification of crude 3,4-dihydroxybutanal.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 3,4-dihydroxybutanal, a small, polar molecule.
| Problem | Potential Cause | Suggested Solution |
| Low Product Recovery | Product degradation: 3,4-dihydroxybutanal may be sensitive to heat or extreme pH, leading to decomposition during purification. Aldehydes can also be prone to oxidation. | - Maintain a low temperature throughout the purification process.- Use buffered solutions to maintain a neutral pH.- Degas solvents to minimize oxidation. |
| Incomplete elution from chromatography column: The high polarity of the compound can lead to strong interactions with polar stationary phases like silica gel. | - Use a more polar eluent system.- Consider reversed-phase chromatography with a polar mobile phase.[1][2] | |
| Product loss during liquid-liquid extraction: The hydrophilicity of the diol and aldehyde functional groups can lead to partitioning into the aqueous phase. | - Saturate the aqueous phase with a salt like NaCl to decrease the polarity of the aqueous layer and drive the product into the organic phase.- Use a more polar organic solvent for extraction. | |
| Product Contamination | Residual starting materials or byproducts: The crude mixture may contain unreacted reagents or side-products from the synthesis. | - Optimize the purification method, such as the gradient in column chromatography, to improve separation.- Consider a multi-step purification approach, combining techniques like extraction and chromatography. |
| Solvent impurities: The solvents used for purification may not be of sufficient purity. | - Use high-purity, HPLC-grade solvents.[3] | |
| Inconsistent Purification Results | Variability in crude material: The composition of the crude 3,4-dihydroxybutanal may vary between batches. | - Characterize the crude material before purification to identify the major impurities.- Develop a robust purification protocol that can accommodate minor variations in the crude mixture. |
| Column deactivation (chromatography): The stationary phase of the chromatography column may degrade over time, especially with acidic or basic samples. | - Use a guard column to protect the main column.- Regularly clean and regenerate the column according to the manufacturer's instructions. |
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic technique for purifying the highly polar 3,4-dihydroxybutanal?
A1: For highly polar compounds like 3,4-dihydroxybutanal, traditional normal-phase chromatography on silica gel can be challenging due to strong analyte-stationary phase interactions, which may require highly polar and potentially difficult-to-remove solvents for elution.[4] Alternative techniques are often more effective:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique uses a nonpolar stationary phase (like C18) and a polar mobile phase. It is well-suited for separating polar compounds.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase consisting of a high concentration of a less polar organic solvent with a small amount of a more polar solvent (like water). This is an excellent technique for retaining and separating very polar analytes.[1][2]
Q2: My 3,4-dihydroxybutanal appears to be degrading during purification. How can I prevent this?
A2: Aldehydes can be susceptible to oxidation to carboxylic acids and polymerization.[5][6] To minimize degradation:
-
Work at low temperatures: Perform all purification steps, including chromatography and solvent evaporation, at reduced temperatures.
-
Use inert atmosphere: If possible, conduct the purification under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Avoid extreme pH: Maintain a neutral pH throughout the process, as both acidic and basic conditions can catalyze degradation or side reactions.
Q3: Can I use liquid-liquid extraction for purification?
A3: Liquid-liquid extraction can be a useful initial purification step to remove nonpolar impurities. However, due to the high polarity of 3,4-dihydroxybutanal, it will likely have significant solubility in water. To improve extraction into an organic phase, you can use a salting-out effect by saturating the aqueous layer with a salt such as sodium chloride. For removal of aldehyde-specific impurities, a bisulfite extraction can be employed where the aldehyde forms a water-soluble adduct.[5][7][8]
Q4: Is crystallization a viable purification method for 3,4-dihydroxybutanal?
A4: Crystallization can be an effective method for purifying small molecules if a suitable solvent system can be found. Given the polar nature of 3,4-dihydroxybutanal, you will likely need to explore polar solvent systems or mixtures of polar and nonpolar solvents. The success of crystallization will depend on the impurity profile and the intrinsic crystallizing tendency of the compound.
Quantitative Data Summary
The following tables provide illustrative data for different purification methods. Note that these are typical ranges and the actual results will depend on the specific experimental conditions and the composition of the crude mixture.
Table 1: Comparison of Purification Techniques
| Purification Method | Typical Yield (%) | Purity (%) | Throughput |
| Flash Column Chromatography (Silica Gel) | 60-85 | 90-98 | Medium |
| Reversed-Phase HPLC | 70-90 | >99 | Low to Medium |
| HILIC | 75-95 | >99 | Low to Medium |
| Crystallization | 50-80 | >98 | High |
Table 2: Illustrative Solvent Systems for Chromatography
| Chromatography Type | Stationary Phase | Mobile Phase |
| Normal Phase | Silica Gel | Dichloromethane/Methanol or Ethyl Acetate/Hexane gradients |
| Reversed Phase | C18 | Water/Acetonitrile or Water/Methanol gradients |
| HILIC | Amide or Diol | Acetonitrile/Water gradient |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography (Normal Phase)
-
Column Packing: A glass column is slurry-packed with silica gel in a nonpolar solvent (e.g., hexane).
-
Sample Loading: The crude 3,4-dihydroxybutanal is dissolved in a minimal amount of the initial mobile phase or a slightly more polar solvent and loaded onto the column.
-
Elution: The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane or methanol in dichloromethane).
-
Fraction Collection: Fractions are collected and analyzed by a suitable method (e.g., thin-layer chromatography or HPLC) to identify those containing the pure product.
-
Solvent Removal: The solvent from the pure fractions is removed under reduced pressure to yield the purified 3,4-dihydroxybutanal.
Protocol 2: General Procedure for Reversed-Phase HPLC
-
System Equilibration: The HPLC system, equipped with a C18 column, is equilibrated with the initial mobile phase (e.g., 95% water, 5% acetonitrile).
-
Sample Preparation: The crude sample is dissolved in the initial mobile phase and filtered through a 0.45 µm filter.
-
Injection and Separation: The sample is injected onto the column, and a gradient is run to decrease the polarity of the mobile phase (e.g., increasing the acetonitrile concentration).
-
Fraction Collection: Fractions corresponding to the product peak are collected.
-
Product Isolation: The organic solvent is removed under reduced pressure, and the remaining aqueous solution can be lyophilized or extracted to isolate the final product.
Visualizations
Caption: General workflow for the purification of 3,4-dihydroxybutanal.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. waters.com [waters.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Purification [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
"addressing the instability of 3,4-dihydroxybutanal in solution"
Welcome to the technical support center for 3,4-dihydroxybutanal. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the inherent instability of 3,4-dihydroxybutanal in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my 3,4-dihydroxybutanal solution showing a decrease in purity over time?
The instability of 3,4-dihydroxybutanal in solution is primarily due to its molecular structure, which contains both an aldehyde and two hydroxyl functional groups. This combination makes it susceptible to intramolecular cyclization, forming a cyclic hemiacetal. This is a reversible equilibrium, but the cyclic form may react differently or be chromatographically distinct, appearing as an impurity.
Q2: What are the main degradation pathways for 3,4-dihydroxybutanal?
The primary routes of instability and degradation for 3,4-dihydroxybutanal in solution include:
-
Intramolecular Cyclization: The aldehyde group reacts with one of the hydroxyl groups to form a more stable five- or six-membered cyclic hemiacetal.
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of air or other oxidizing agents.
-
Polymerization/Autocondensation: Like many aldehydes, 3,4-dihydroxybutanal can undergo self-condensation reactions, particularly under acidic or basic conditions, leading to the formation of higher molecular weight oligomers.
Q3: How can I minimize the degradation of 3,4-dihydroxybutanal in my experiments?
To minimize degradation, it is crucial to control the experimental conditions. Key strategies include:
-
pH Control: Maintain the solution pH in a slightly acidic to neutral range (pH 4-7) to minimize acid- or base-catalyzed degradation.
-
Temperature Control: Store solutions at low temperatures (2-8 °C) and minimize exposure to high temperatures during experiments.
-
Inert Atmosphere: For long-term storage or sensitive reactions, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Use of Protecting Groups: For multi-step syntheses where the aldehyde is not the reactive center, consider protecting the aldehyde functionality as an acetal.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC, GC)
-
Problem: You observe multiple peaks in your chromatogram when you expect a single peak for 3,4-dihydroxybutanal.
-
Probable Cause: The presence of multiple peaks is likely due to the equilibrium between the linear aldehyde form and its cyclic hemiacetal isomers. These different forms will have different retention times.
-
Troubleshooting Steps:
-
Confirm Isomers: Use mass spectrometry (MS) coupled with your chromatography to confirm that the unexpected peaks have the same mass-to-charge ratio as 3,4-dihydroxybutanal.
-
Acidify Mobile Phase (for HPLC): Adding a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can sometimes help to promote the equilibrium to favor one form, potentially simplifying the chromatogram.
-
Derivatization: For GC analysis, derivatizing the sample (e.g., silylation) will react with both the aldehyde and hydroxyl groups, resulting in a single, stable derivative that can be easily analyzed.
-
Issue 2: Loss of Starting Material and Appearance of Insoluble Precipitate
-
Problem: You notice a significant decrease in the concentration of 3,4-dihydroxybutanal in your solution over time, and a solid has precipitated.
-
Probable Cause: This is likely due to polymerization or autocondensation of the aldehyde.
-
Troubleshooting Steps:
-
pH Adjustment: Check the pH of your solution. If it is strongly acidic or basic, adjust it to a neutral range (pH 6-7) using a suitable buffer.
-
Dilution: Working with more dilute solutions can reduce the rate of intermolecular reactions like polymerization.
-
Stabilizer Addition: For bulk storage, consider adding a small amount (0.05-20 ppm) of a stabilizer, such as an alkali metal carbonate or hydroxide, to inhibit polymerization.[1]
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of 3,4-Dihydroxybutanal
This protocol describes the preparation of a buffered aqueous solution to improve the stability of 3,4-dihydroxybutanal for short-term experimental use.
-
Materials:
-
3,4-dihydroxybutanal
-
Deionized water (degassed)
-
Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)
-
pH meter
-
-
Procedure:
-
Prepare a 0.1 M phosphate buffer solution and adjust the pH to 6.5.
-
Degas the buffer solution by sparging with nitrogen or argon for at least 15 minutes to remove dissolved oxygen.
-
Weigh the desired amount of 3,4-dihydroxybutanal and dissolve it in the degassed phosphate buffer to the target concentration.
-
Store the solution in a tightly sealed vial at 2-8 °C, with the headspace flushed with an inert gas.
-
It is recommended to prepare fresh solutions for optimal results and to re-analyze the purity if the solution is stored for more than 24 hours.
-
Protocol 2: Monitoring Degradation using UV-Vis Spectroscopy
This protocol provides a general method for monitoring the stability of 3,4-dihydroxybutanal by observing changes in its UV-Vis absorbance, which can indicate the formation of degradation products.
-
Materials:
-
Solution of 3,4-dihydroxybutanal in a suitable solvent (e.g., water, ethanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
-
Procedure:
-
Prepare a solution of 3,4-dihydroxybutanal at a known concentration.
-
Immediately after preparation (t=0), record the UV-Vis spectrum of the solution over a relevant wavelength range (e.g., 200-400 nm).
-
Store the solution under the conditions you wish to test (e.g., room temperature, 4°C, exposure to light).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum again.
-
Analyze the spectra for changes, such as a decrease in the absorbance maximum of the parent compound or the appearance of new absorbance bands, which would indicate degradation.
-
Data Presentation
Table 1: General Stabilization Strategies for Aldehydes
| Stabilization Method | Agent/Condition | Concentration/Range | Mechanism of Action | Reference |
| pH Control | Buffer System | pH 6.0 - 8.5 | Minimizes acid/base-catalyzed polymerization and autocondensation. | [2] |
| Addition of Alkaline Substances | Alkali metal hydroxides, carbonates, or carboxylates | 0.05 - 20 ppm | Inhibits polymerization and autocondensation. | [1] |
| Protection of Aldehyde Group | Ethylene glycol, diols | Stoichiometric | Forms a stable cyclic acetal, preventing aldehyde reactions. | |
| Protection of Hydroxyl Groups | Silyl ethers (e.g., TBDMSCl) | Stoichiometric | Prevents the hydroxyl groups from participating in intramolecular reactions. |
Visualizations
Caption: Primary instability pathways of 3,4-dihydroxybutanal in solution.
Caption: Recommended workflow for preparing and monitoring the stability of 3,4-dihydroxybutanal solutions.
Caption: A logical troubleshooting guide for common issues with 3,4-dihydroxybutanal.
References
"identifying and minimizing side reactions in 3,4-dihydroxybutanal synthesis"
Welcome to the technical support center for the synthesis of 3,4-dihydroxybutanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this compound.
Troubleshooting Guides
The synthesis of 3,4-dihydroxybutanal, commonly achieved through a base-catalyzed aldol addition of dihydroxyacetone and formaldehyde, is a powerful C-C bond-forming reaction. However, like any chemical transformation, it is susceptible to side reactions and experimental challenges. This section provides a structured approach to identifying and resolving common issues.
Issue 1: Low Yield of 3,4-Dihydroxybutanal
A diminished yield of the desired product is a frequent challenge. The underlying causes can often be traced to reaction conditions that favor side reactions or incomplete conversion of starting materials.
| Potential Cause | Troubleshooting/Minimization Strategy | Expected Outcome |
| Retro-Aldol Reaction: The aldol addition is a reversible process, and the equilibrium may favor the starting materials. | - Maintain a lower reaction temperature (e.g., 0-5 °C) to shift the equilibrium towards the product. - Use a slight excess of formaldehyde to push the reaction forward. | Increased product formation and reduced unreacted dihydroxyacetone. |
| Self-Condensation of Dihydroxyacetone: Dihydroxyacetone can react with itself to form undesired oligomers. | - Slowly add dihydroxyacetone to the reaction mixture containing formaldehyde and the base to maintain a low concentration of the enolizable ketone. - Use a milder base (e.g., a tertiary amine like triethylamine) to control the rate of enolate formation. | Minimized formation of dihydroxyacetone-derived byproducts. |
| Incomplete Reaction: The reaction may not have proceeded to completion. | - Increase the reaction time, monitoring progress by TLC or HPLC. - Ensure efficient stirring to overcome any mass transfer limitations. | Higher conversion of starting materials to the desired product. |
Issue 2: Formation of α,β-Unsaturated Aldehyde (Dehydration Product)
The primary aldol addition product, 3,4-dihydroxybutanal, can undergo elimination of water to form a conjugated enone, especially under harsh conditions.
| Potential Cause | Troubleshooting/Minimization Strategy | Expected Outcome |
| Elevated Temperature: Heat promotes the dehydration of the β-hydroxy aldehyde.[1][2][3][4] | - Maintain a consistently low reaction temperature throughout the synthesis and work-up. | Preservation of the desired 3,4-dihydroxybutanal and minimal formation of the dehydrated byproduct. |
| Strong Base Concentration: A high concentration of a strong base can facilitate the elimination reaction. | - Use a catalytic amount of a milder base. - Neutralize the reaction mixture promptly upon completion. | Reduced rate of dehydration. |
Issue 3: Complex Product Mixture
The presence of multiple unexpected spots on a TLC plate or peaks in an HPLC chromatogram indicates the formation of several byproducts.
| Potential Cause | Troubleshooting/Minimization Strategy | Expected Outcome |
| Cannizzaro Reaction of Formaldehyde: In the presence of a strong base, formaldehyde can undergo a disproportionation reaction to form methanol and formic acid. | - Use a non-hydroxide base, such as an amine-based catalyst. | Elimination of byproducts from the Cannizzaro reaction. |
| Multiple Aldol Additions: Excess formaldehyde can potentially react further with the product. | - Carefully control the stoichiometry of the reactants. | A cleaner reaction profile with fewer higher molecular weight byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the synthesis of 3,4-dihydroxybutanal?
A1: While strong bases like sodium hydroxide can be used, they can also promote side reactions.[5] For better selectivity, consider using milder, non-nucleophilic bases such as triethylamine or employing organocatalysts like proline and its derivatives, which can offer better control over the reaction.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be effectively monitored using Thin Layer Chromatography (TLC). Use a polar solvent system (e.g., ethyl acetate/methanol) to achieve good separation between the starting materials and the more polar product. Staining with a potassium permanganate solution can help visualize the spots. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
Q3: What is the best method for purifying 3,4-dihydroxybutanal?
A3: Due to its polarity and potential instability, purification can be challenging. Flash column chromatography on silica gel is a common method. A gradient elution starting with a less polar solvent (e.g., dichloromethane) and gradually increasing the polarity with methanol is often effective. It is crucial to avoid prolonged exposure to the silica gel, which can be acidic and may cause degradation.
Q4: How stable is 3,4-dihydroxybutanal, and what are the optimal storage conditions?
A4: β-hydroxy aldehydes can be sensitive to both acidic and basic conditions, which can catalyze the retro-aldol reaction or dehydration.[1] It is recommended to store the purified product at low temperatures (e.g., -20 °C) under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. Solutions of the compound should ideally be prepared fresh before use.
Q5: What are the characteristic spectroscopic signatures of 3,4-dihydroxybutanal?
A5: In the ¹H NMR spectrum, you would expect to see a characteristic aldehyde proton signal between 9 and 10 ppm. The protons on the carbons bearing the hydroxyl groups will appear as multiplets in the 3-4 ppm region. In the IR spectrum, a strong carbonyl (C=O) stretch will be present around 1720-1740 cm⁻¹, and a broad O-H stretch from the hydroxyl groups will appear in the region of 3200-3600 cm⁻¹.
Experimental Protocols
Key Experiment: Base-Catalyzed Aldol Addition of Dihydroxyacetone and Formaldehyde
Objective: To synthesize 3,4-dihydroxybutanal.
Materials:
-
Dihydroxyacetone
-
Formaldehyde (37% solution in water)
-
Triethylamine
-
Dichloromethane (DCM)
-
Methanol
-
Silica gel for column chromatography
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, combine a 37% aqueous solution of formaldehyde and triethylamine.
-
Dissolve dihydroxyacetone in a minimal amount of water or a mixture of water and a co-solvent like THF.
-
Slowly add the dihydroxyacetone solution to the stirred formaldehyde solution over a period of 1-2 hours, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid solution (e.g., 1 M HCl) to a pH of ~7.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator, ensuring the bath temperature remains low.
-
Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain 3,4-dihydroxybutanal as a viscous oil.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
"optimizing reaction conditions for stereoselective 3,4-dihydroxybutanal synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 3,4-dihydroxybutanal.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield in the synthesis of a polar, polyfunctional molecule like 3,4-dihydroxybutanal can stem from several factors depending on the synthetic route.
-
For Sharpless Asymmetric Dihydroxylation routes:
-
Poor Substrate Quality: The precursor alkene (e.g., a protected 4-hydroxy-1-butene derivative) may be impure or volatile. Ensure the starting material is purified and accurately quantified before the reaction.
-
Inefficient Reoxidation: The catalytic cycle of osmium tetroxide requires a stoichiometric reoxidant (e.g., K₃Fe(CN)₆ or NMO). If the reoxidant is degraded or used in insufficient amounts, the reaction will halt. Use fresh, high-quality reoxidants.[1][2]
-
Hydrolysis of Intermediate: The hydrolysis of the osmate ester intermediate can be slow. The addition of a co-solvent and additives like methanesulfonamide (CH₃SO₂NH₂) can accelerate this step and improve turnover.[2]
-
-
For Organocatalytic Aldol Reaction routes:
-
Catalyst Inactivity: The organocatalyst (e.g., L-proline) may be of poor quality or used at a suboptimal loading. Ensure the catalyst is pure and dry. Catalyst loading often requires optimization, typically between 10-30 mol%.[3][4]
-
Unfavorable Equilibrium: The aldol reaction is reversible. To drive the reaction towards the product, consider using an excess of the donor aldehyde or removing water if it is formed.
-
Solvent Effects: The choice of solvent is critical. While highly dipolar aprotic solvents like DMSO or DMF are common, protic solvents can sometimes lead to poor reactivity.[4][5]
-
-
General Issues:
-
Product Degradation: Aldehydes, especially polyhydroxylated ones, can be unstable. They may be prone to oxidation to the corresponding carboxylic acid or polymerization. Work-up conditions should be mild, and the product should be handled under an inert atmosphere if possible.
-
Purification Losses: Due to its high polarity, 3,4-dihydroxybutanal may be partially soluble in the aqueous layer during extraction. Saturating the aqueous phase with NaCl can reduce its solubility. Alternatively, specialized purification techniques may be necessary.[6][7][8]
-
Issue 2: Poor Stereoselectivity (Low ee or dr)
Q2: The stereoselectivity of my reaction is poor. How can I improve the enantiomeric excess (ee) or diastereomeric ratio (dr)?
A2: Achieving high stereoselectivity is the primary goal of this synthesis. Below are key factors to consider for each major synthetic method.
-
For Sharpless Asymmetric Dihydroxylation:
-
Incorrect AD-mix: Ensure you are using the correct AD-mix for the desired enantiomer. AD-mix-β typically yields the (R,R)-diol from a trans-alkene, while AD-mix-α gives the (S,S)-diol.[2]
-
Ligand Concentration: If the concentration of the chiral ligand is too low relative to the alkene, a secondary, non-enantioselective reaction pathway can occur, which will lower the overall ee.[1] It is crucial to follow the recommended concentrations.
-
Reaction Temperature: These reactions are typically run at low temperatures (e.g., 0 °C) to maximize selectivity. Ensure your reaction temperature is controlled and stable.
-
Substrate Class: Cis-disubstituted olefins are generally poor substrates for Sharpless dihydroxylation and may result in lower ee values.
-
-
For Organocatalytic Aldol Reactions:
-
Catalyst Choice: The structure of the proline-based catalyst can have a significant impact on stereoselectivity. Modifications to the proline scaffold can enhance facial selectivity.[3][9][10]
-
Additives and Co-catalysts: The addition of Lewis acids (e.g., Cu(OTf)₂) or Brønsted acids can sometimes improve the organization of the transition state and enhance stereoselectivity.[9]
-
Solvent and Water Content: The solvent plays a crucial role in the stereochemical outcome. For proline-catalyzed reactions, the presence of small amounts of water can sometimes be beneficial, but this needs to be carefully optimized.[4]
-
Temperature: As with most asymmetric reactions, lower temperatures generally lead to higher stereoselectivity.
-
Issue 3: Side Product Formation and Purification Challenges
Q3: I am observing significant side products, and purification by standard column chromatography is difficult. What are my options?
A3: The multiple functional groups in 3,4-dihydroxybutanal make it susceptible to side reactions and challenging to purify.
-
Common Side Products:
-
Over-oxidation: The aldehyde can be oxidized to 3,4-dihydroxybutanoic acid, especially if using strong oxidants or during workup in the presence of air. Using mild conditions and working under an inert atmosphere can mitigate this.
-
Dehydration: β-hydroxy aldehydes can undergo dehydration to form α,β-unsaturated aldehydes, particularly under acidic or basic conditions.
-
Polymerization: Aldehydes can self-condense or polymerize. It is often best to use the crude product immediately in the next step or to protect the aldehyde group after its formation.
-
-
Purification Strategies:
-
Standard Silica Gel Chromatography: The high polarity of the product can lead to significant tailing and poor separation on silica gel. It may be necessary to use a more polar mobile phase (e.g., with methanol or ammonia) or to switch to a different stationary phase like alumina.
-
Protecting Group Strategy: A common and effective strategy is to protect the diol as an acetonide and/or the aldehyde as an acetal before purification. These less polar derivatives are much easier to handle and purify via standard chromatography. The protecting groups can then be removed in a subsequent step.[11][12][13][14]
-
Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-aldehyde impurities by forming a water-soluble bisulfite adduct. The aldehyde can then be regenerated by treatment with a base.[6][7][8] This is a useful technique for removing non-polar impurities.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for producing 3,4-dihydroxybutanal with high stereocontrol?
A1: Both Sharpless Asymmetric Dihydroxylation and organocatalytic aldol reactions are powerful methods for stereoselective synthesis.
-
Sharpless Asymmetric Dihydroxylation is often highly reliable and predictable for a wide range of alkenes, leading to excellent enantioselectivities.[2][15] The main consideration is the synthesis of a suitable alkene precursor.
-
Organocatalytic Aldol Reactions provide a more direct route to the β-hydroxy carbonyl moiety.[10] However, achieving high diastereo- and enantioselectivity can require more extensive optimization of the catalyst, solvent, and reaction conditions.[4][9][16]
The choice often depends on the availability of starting materials and the specific stereoisomer required.
Q2: What is the role of a protecting group in this synthesis, and when should I use one?
A2: Protecting groups are essential for a molecule like 3,4-dihydroxybutanal, which has multiple reactive sites (two hydroxyl groups and an aldehyde).[11][12][13][14]
-
To Prevent Side Reactions: For example, if you are performing a reaction on the aldehyde, the hydroxyl groups might interfere. Protecting them as silyl ethers or as an acetonide prevents this.
-
To Enable a Specific Reaction: In a Sharpless dihydroxylation approach, one might start with allyl alcohol. The hydroxyl group would need to be protected (e.g., as a benzyl or silyl ether) before the dihydroxylation to prevent unwanted interactions with the catalyst.
-
To Aid in Purification: As mentioned in the troubleshooting section, protecting the polar functional groups can convert the molecule into a less polar, more manageable compound for purification.
Q3: How can I confirm the stereochemistry of my final product?
A3: Determining the absolute and relative stereochemistry is critical. Several analytical techniques can be used:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common methods for determining the enantiomeric excess (ee) by separating the enantiomers on a chiral stationary phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
To determine diastereomeric ratio (dr), standard ¹H NMR is often sufficient as diastereomers have different chemical shifts.
-
To determine ee, a chiral shift reagent or a chiral solvating agent can be used to induce different chemical shifts for the two enantiomers.
-
-
Polarimetry: Measuring the optical rotation of a purified sample can confirm that a chiral, non-racemic product has been formed, although this does not directly give the ee unless a literature value for the pure enantiomer is available.
Data Presentation
Table 1: Optimization of Proline-Catalyzed Aldol Reaction Conditions (Data adapted from studies on analogous aldol reactions)[3][10][16]
| Entry | Catalyst (mol%) | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | L-Proline (20) | DMSO | None | 25 | 48 | 65 | 90:10 | 92 |
| 2 | L-Proline (20) | CH₃CN | None | 25 | 72 | 58 | 85:15 | 88 |
| 3 | L-Proline (30) | DMF | None | 0 | 48 | 72 | 92:8 | 95 |
| 4 | Catalyst 3g (20) | DMSO/H₂O | Cu(OTf)₂ | RT | 72 | 99 | 97:3 | 98 |
| 5 | Catalyst 1c (10) | Brine | None | RT | 24 | 78 | - | 99 (R) |
Table 2: Representative Stereoselectivity in Sharpless Asymmetric Dihydroxylation (Data illustrates typical ee values for different alkene substitution patterns)
| Alkene Substrate (Class) | Ligand Source | Product ee (%) |
| Styrene (Mono-substituted) | AD-mix-β | 97 |
| 1-Decene (Mono-substituted) | AD-mix-β | 97 |
| trans-Stilbene (Trans-di) | AD-mix-β | >99.5 |
| cis-Stilbene (Cis-di) | AD-mix-β | 25 |
| 1-Phenylcyclohexene (Tri) | AD-mix-β | 97 |
Experimental Protocols
Protocol 1: Organocatalytic Aldol Route to (S)-3,4-dihydroxybutanal (Conceptual)
This protocol outlines a potential route starting from glycolaldehyde (protected) and acetaldehyde.
-
Protection of Glycolaldehyde: To a solution of glycolaldehyde dimer in CH₂Cl₂ is added 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid. The mixture is stirred at room temperature for 4 hours to form 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde.
-
Aldol Reaction: To a solution of L-proline (20 mol%) in dry DMF at 0 °C is added the protected glycolaldehyde (1.0 eq). Acetaldehyde (1.5 eq) is then added dropwise. The reaction is stirred at 0 °C for 48 hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.
-
Deprotection: The purified, protected aldol product is dissolved in a mixture of THF and 1M HCl. The solution is stirred at room temperature for 6 hours. The solvent is then removed under reduced pressure, and the residue is co-evaporated with toluene to yield the crude 3,4-dihydroxybutanal.
Protocol 2: Sharpless Asymmetric Dihydroxylation Route to (R)-3,4-dihydroxybutanal (Conceptual)
This protocol uses a protected form of allyl alcohol as the starting material.
-
Protection of Allyl Alcohol: To a solution of allyl alcohol (1.0 eq) and imidazole (1.2 eq) in DMF at 0 °C, add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq). Stir for 12 hours at room temperature. After aqueous work-up and extraction, the resulting allyl TBDMS ether is purified by distillation.
-
Asymmetric Dihydroxylation: To a vigorously stirred mixture of t-BuOH and water (1:1) at 0 °C, add AD-mix-α (containing the (DHQ)₂PHAL ligand) and methanesulfonamide (CH₃SO₂NH₂). Stir until both phases are clear. Cool the mixture to 0 °C and add the allyl TBDMS ether (1.0 eq). Stir vigorously at 0 °C for 24 hours.
-
Work-up: The reaction is quenched by the addition of solid sodium sulfite and stirred for 1 hour. The mixture is extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated. The crude diol is purified by flash chromatography.
-
Deprotection and Oxidation: The silyl-protected triol is deprotected using TBAF in THF. The resulting 1,2,4-butanetriol is then selectively oxidized at the primary alcohol to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by Swern oxidation to yield 3,4-dihydroxybutanal.
Visualizations
References
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. PROTECTINGANDBDEPROTECTING GROUPS IN ORGANIC SYNTHESIS [M.PHARM] | PPTX [slideshare.net]
- 13. media.neliti.com [media.neliti.com]
- 14. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
"troubleshooting common issues in 3,4-dihydroxybutanal NMR spectra"
Technical Support Center: 3,4-Dihydroxybutanal NMR Spectroscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-dihydroxybutanal and encountering issues with its Nuclear Magnetic Resonance (NMR) spectra.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts for the protons in 3,4-dihydroxybutanal?
A1: The expected 1H NMR chemical shifts for 3,4-dihydroxybutanal can vary slightly based on the solvent and concentration. However, a general prediction is provided in the data table below. Key signals to look for are the aldehyde proton (around 9.5-10 ppm), the protons on the carbons bearing hydroxyl groups, and the methylene protons.
Q2: Why can't I see the hydroxyl (-OH) proton peaks in my spectrum?
A2: Hydroxyl protons are exchangeable and their signals can be broad or even disappear entirely.[1][2][3] This can be due to a few factors:
-
Exchange with Deuterated Solvent: If you are using a deuterated solvent that contains exchangeable deuterium atoms (like D₂O or methanol-d₄), the hydroxyl protons can exchange with deuterium, making them "invisible" to the NMR spectrometer.[4]
-
Rapid Chemical Exchange: Traces of acid or base can catalyze rapid exchange of the hydroxyl protons between molecules, leading to signal broadening to the point where the peak merges with the baseline.
-
Concentration and Temperature Effects: The chemical shift and appearance of OH peaks are highly dependent on the sample concentration and temperature.[1]
Q3: The aldehyde proton peak is missing or very weak. What could be the reason?
A3: The absence of the characteristic aldehyde proton peak (typically around 9.5-10 ppm) is a significant issue.[5][6] Possible causes include:
-
Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid.[7] If this has occurred, you would expect the aldehyde peak to disappear and a new, broad peak for the carboxylic acid proton to appear much further downfield (typically >10 ppm).
-
Hemiacetal Formation: In the presence of alcohols (including the hydroxyl groups of another 3,4-dihydroxybutanal molecule or residual solvent), the aldehyde can exist in equilibrium with its hemiacetal form. In the hemiacetal, the aldehyde proton is no longer present.
-
Sample Degradation: 3,4-dihydroxybutanal can be unstable and may polymerize, especially if not handled and stored correctly.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Spectrum
Q: My ¹H NMR spectrum shows more peaks than I expected for 3,4-dihydroxybutanal. What are they?
A: Unexpected peaks in your NMR spectrum usually indicate the presence of impurities.[2] Here’s how to troubleshoot this:
-
Identify Common Solvents: Check for singlets corresponding to common laboratory solvents that may not have been completely removed during purification (e.g., acetone at ~2.17 ppm, ethyl acetate at ~2.05, 4.12, and 1.26 ppm, dichloromethane at ~5.32 ppm).[4]
-
Check for Water: A broad peak, typically between 1.5 and 5 ppm depending on the solvent, is often due to water.[4]
-
Consider Side Products:
-
Carboxylic Acid: A very broad singlet above 10 ppm could indicate the presence of 3,4-dihydroxybutanoic acid, the oxidation product of your aldehyde.
-
Aldol Condensation Product: Aldehydes can undergo self-condensation.[7] This would result in a more complex spectrum.
-
Starting Materials: If your 3,4-dihydroxybutanal was synthesized, you might have residual starting materials.
-
Troubleshooting Workflow for Unexpected Peaks:
Caption: A logical workflow for identifying the source of unexpected peaks in an NMR spectrum.
Issue 2: Broad or Poorly Resolved Peaks
Q: The peaks in my spectrum are broad and not well-resolved. How can I improve the quality?
A: Peak broadening can be caused by several factors.[3][4]
-
Poor Shimming: The magnetic field may not be homogeneous. Try re-shimming the spectrometer.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.[4] Diluting the sample may help.
-
Insoluble Material: The presence of suspended solid particles will severely degrade the spectral quality.[8] Ensure your sample is fully dissolved and filter it if necessary.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening. If suspected, these can sometimes be removed by passing the sample through a small plug of silica gel.
-
Chemical Exchange: As mentioned for the -OH peaks, if a proton is undergoing chemical exchange at a rate comparable to the NMR timescale, its peak will be broad.[3]
Troubleshooting Workflow for Broad Peaks:
Caption: A decision tree for troubleshooting the causes of broad NMR signals.
Data Presentation: Expected NMR Chemical Shifts
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 3,4-dihydroxybutanal. Note that the exact values can vary depending on the solvent and other experimental conditions.
| Atom | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Aldehyde | C1 | ~9.7 (triplet) | ~202 | The aldehyde proton is highly deshielded.[5][6][9] |
| Methylene | C2 | ~2.6 (multiplet) | ~45 | Alpha to the carbonyl group, so it is deshielded.[6][9] |
| Methine | C3 | ~4.0 (multiplet) | ~70 | Attached to a hydroxyl group. |
| Methylene | C4 | ~3.6 (multiplet) | ~65 | Attached to a primary hydroxyl group. |
| Hydroxyl | on C3 | Variable (broad) | - | Often broad and may exchange with D₂O.[1][2][3] |
| Hydroxyl | on C4 | Variable (broad) | - | Often broad and may exchange with D₂O.[1][2][3] |
Experimental Protocols
NMR Sample Preparation for 3,4-Dihydroxybutanal
3,4-dihydroxybutanal is a polar molecule, so a polar deuterated solvent is required.
Materials:
-
3,4-dihydroxybutanal (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., D₂O, Methanol-d₄, DMSO-d₆) (0.6-0.7 mL)
-
NMR tube
-
Pasteur pipette with a small cotton or glass wool plug
-
Small vial
Procedure:
-
Weigh the desired amount of 3,4-dihydroxybutanal into a small, clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently vortex or swirl the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles.
-
If any solid particles are present, filter the solution through a Pasteur pipette with a small plug of glass wool directly into the clean, dry NMR tube.[8]
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
To Confirm -OH Peaks (D₂O Exchange):
-
After acquiring a standard ¹H NMR spectrum, remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the sample.
-
Cap the tube and shake it gently for about 30 seconds to mix.
-
Re-acquire the ¹H NMR spectrum. The peaks corresponding to the -OH protons should disappear or significantly decrease in intensity.[4]
References
- 1. reddit.com [reddit.com]
- 2. acdlabs.com [acdlabs.com]
- 3. reddit.com [reddit.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Aldehyde - Wikipedia [en.wikipedia.org]
- 6. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]
- 7. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
"strategies for improving the yield and purity of 3,4-dihydroxybutanal"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies for improving the yield and purity of 3,4-dihydroxybutanal. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 3,4-dihydroxybutanal?
A1: 3,4-Dihydroxybutanal is primarily synthesized through the selective oxidation of the primary alcohol in 3-butene-1,2-diol. Both chemical and enzymatic methods can be employed. A common chemical approach involves the use of mild oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid. Enzymatic oxidation, for instance using alcohol dehydrogenase, offers a high degree of selectivity.
Q2: What is the expected yield for the synthesis of 3,4-dihydroxybutanal?
A2: The yield of 3,4-dihydroxybutanal is highly dependent on the chosen synthesis method, reaction conditions, and the successful implementation of strategies to minimize side reactions and degradation. While specific literature values for this exact compound are not extensively reported, analogous oxidations of diols to hydroxy aldehydes can range from moderate to good.
| Synthesis Method | Typical Yield Range (%) | Reference |
| Mild Chemical Oxidation | 40 - 60 | General Organic Chemistry Principles |
| Enzymatic Oxidation | 50 - 80+ | Based on similar biotransformations[1] |
Q3: What are the common impurities encountered during the synthesis of 3,4-dihydroxybutanal?
A3: Common impurities include the starting material (3-butene-1,2-diol), the over-oxidation product (3,4-dihydroxybutanoic acid), and byproducts from side reactions such as aldol condensation. The inherent instability of hydroxy aldehydes can also lead to the formation of oligomers and polymers.
Q4: How can I improve the stability of 3,4-dihydroxybutanal during and after synthesis?
A4: Due to the presence of both hydroxyl and aldehyde functional groups, 3,4-dihydroxybutanal can be unstable. To improve stability, it is recommended to:
-
Work at low temperatures during the reaction and purification steps.
-
Use aprotic solvents to minimize acid- or base-catalyzed degradation.
-
Consider in-situ protection of the hydroxyl groups if the aldehyde is the desired reactive moiety for a subsequent step.
-
Store the purified product under an inert atmosphere at low temperatures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of 3,4-dihydroxybutanal.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no product yield | 1. Inactive or insufficient oxidizing agent. 2. Unfavorable reaction conditions (temperature, pH). 3. Degradation of the product. | 1. Check the activity of the oxidizing agent. For enzymatic reactions, ensure the enzyme is active and the cofactor is present. 2. Optimize reaction temperature and pH. For enzymatic reactions, operate within the optimal pH and temperature range for the specific enzyme. 3. Work at lower temperatures and consider using a protecting group strategy for the diol before oxidation. |
| Presence of significant amounts of 3,4-dihydroxybutanoic acid | Over-oxidation of the aldehyde. | 1. Use a milder or more selective oxidizing agent (e.g., pyridinium chlorochromate (PCC) for chemical oxidation, or a specific alcohol dehydrogenase for enzymatic oxidation). 2. Carefully control the stoichiometry of the oxidizing agent. 3. Reduce the reaction time. |
| Formation of a viscous, intractable mixture | Aldol condensation and polymerization of the product. | 1. Maintain a low reaction temperature. 2. Control the pH to avoid basic conditions which catalyze aldol reactions. 3. Dilute the reaction mixture. 4. Consider a protecting group strategy to block the hydroxyl groups, which can reduce the propensity for side reactions. |
| Difficulty in purifying the product | 1. Co-elution of impurities with the product during chromatography. 2. Degradation of the product on the stationary phase. | 1. For purification of the free aldehyde, consider forming a reversible bisulfite adduct. This can be extracted into an aqueous layer, separated from organic impurities, and then the aldehyde can be regenerated by acidification. 2. Use a neutral stationary phase for chromatography (e.g., silica gel treated with a neutralizing agent). 3. If using protecting groups, purification of the protected intermediate is often easier. |
Experimental Protocols
Protocol 1: Synthesis of 3,4-Dihydroxybutanal via Selective Oxidation of 3-Butene-1,2-diol (Hypothetical Chemical Approach)
This is a generalized protocol and requires optimization.
-
Protection of the Secondary Hydroxyl Group (Optional but Recommended):
-
Dissolve 3-butene-1,2-diol in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a silylating agent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole) at 0°C.
-
Stir the reaction mixture until the secondary alcohol is selectively protected. Monitor the reaction by thin-layer chromatography (TLC).
-
Work up the reaction to isolate the protected diol.
-
-
Oxidation of the Primary Alcohol:
-
Dissolve the protected diol in dichloromethane.
-
Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC), in a controlled manner at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
-
Deprotection (if applicable):
-
Dissolve the protected aldehyde in a suitable solvent (e.g., tetrahydrofuran).
-
Add a deprotecting agent, such as tetra-n-butylammonium fluoride (TBAF), and stir until the protecting group is removed.
-
Quench the reaction and extract the product.
-
-
Purification:
-
Purify the crude 3,4-dihydroxybutanal by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Protocol 2: Purification of 3,4-Dihydroxybutanal via Bisulfite Adduct Formation
-
Adduct Formation:
-
Dissolve the crude 3,4-dihydroxybutanal in a water-miscible organic solvent like methanol.
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously for 30-60 minutes.
-
-
Extraction of Impurities:
-
Add a water-immiscible organic solvent (e.g., ethyl acetate) to the mixture.
-
Separate the layers. The bisulfite adduct of the aldehyde will be in the aqueous layer, while non-polar impurities will remain in the organic layer.
-
Wash the aqueous layer with the organic solvent to remove residual impurities.
-
-
Regeneration of the Aldehyde:
-
Carefully acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of approximately 1-2. This will regenerate the aldehyde.
-
Extract the regenerated 3,4-dihydroxybutanal with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Visualizations
Caption: Proposed workflow for the synthesis of 3,4-dihydroxybutanal.
Caption: Reaction pathways in 3,4-dihydroxybutanal synthesis.
Caption: Troubleshooting logic for low product purity.
References
"understanding and preventing degradation pathways of 3,4-dihydroxybutanal"
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and preventing the degradation of 3,4-dihydroxybutanal during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 3,4-dihydroxybutanal and why is its stability a concern?
A: 3,4-Dihydroxybutanal is a small, polar organic molecule containing both aldehyde and diol functional groups. The presence of the aldehyde group, in particular, makes it susceptible to various degradation pathways, including oxidation, polymerization, and elimination reactions. Its instability can lead to inconsistent experimental results, loss of sample integrity, and the formation of impurities that may interfere with downstream applications.
Q2: What are the primary degradation pathways for 3,4-dihydroxybutanal?
A: Due to the lack of specific literature on 3,4-dihydroxybutanal, we can infer its degradation pathways based on the known reactivity of aldehydes and vicinal diols. The most likely degradation pathways include:
-
Oxidation: The aldehyde functional group is readily oxidized to a carboxylic acid in the presence of air or other oxidizing agents.
-
Aldol Condensation/Polymerization: Aldehydes can undergo self-condensation reactions (aldol addition and condensation), leading to the formation of dimers, oligomers, and polymers. This process is often catalyzed by acidic or basic conditions.
-
Dehydration: The vicinal diol moiety (3,4-dihydroxy groups) can undergo dehydration, especially under acidic conditions and/or at elevated temperatures, to form an enal.
-
Cannizzaro Reaction: Under strong basic conditions, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield a carboxylic acid and an alcohol. While 3,4-dihydroxybutanal has alpha-hydrogens, this pathway might be a minor consideration under specific conditions.
Q3: How should I properly store 3,4-dihydroxybutanal to minimize degradation?
A: To ensure the long-term stability of 3,4-dihydroxybutanal, it is recommended to:
-
Store at low temperatures: Keep the compound at or below -20°C. For long-term storage, -80°C is preferable.
-
Store under an inert atmosphere: Oxygen can lead to oxidation. Store the compound under argon or nitrogen.
-
Use an anhydrous solvent: If stored in solution, use a dry, aprotic solvent to prevent hydration of the aldehyde and subsequent side reactions.
-
Protect from light: While not definitively established for this compound, light can promote radical-mediated degradation pathways. Store in an amber vial or a container protected from light.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound purity over time, even in storage. | 1. Oxidation of the aldehyde to a carboxylic acid. 2. Slow polymerization. | 1. Ensure storage under an inert atmosphere (argon or nitrogen). 2. Store at -80°C for long-term stability. 3. Re-purify the compound via flash chromatography if necessary before use. |
| Inconsistent results in aqueous buffers. | 1. Aldehyde hydration and subsequent reactions. 2. pH-catalyzed degradation (aldol, dehydration). | 1. Prepare solutions fresh before each experiment. 2. Work at low temperatures (on ice) to slow down degradation. 3. Use buffers with a pH as close to neutral as possible (pH 6.5-7.5). Avoid strongly acidic or basic buffers. |
| Formation of a viscous or solid precipitate in solution. | Polymerization via aldol condensation. | 1. Avoid high concentrations of the compound in solution. 2. Ensure the absence of acidic or basic contaminants. 3. If possible, use a less polar solvent to disfavor the aldol reaction. |
| Appearance of a new peak in LC-MS or NMR analysis corresponding to a loss of water. | Dehydration of the 3,4-diol. | 1. Avoid acidic conditions and high temperatures during sample preparation and analysis. 2. Use a neutral mobile phase for chromatography if possible. |
| Reaction yields are lower than expected. | Degradation of the starting material before or during the reaction. | 1. Confirm the purity of 3,4-dihydroxybutanal before starting the reaction. 2. Add the compound to the reaction mixture at the last possible moment. 3. Degas all solvents and run the reaction under an inert atmosphere. |
Experimental Protocols
Protocol 1: General Handling and Preparation of a Stock Solution
-
Preparation: Allow the vial of 3,4-dihydroxybutanal to warm to room temperature in a desiccator before opening to prevent condensation of moisture.
-
Inert Atmosphere: Perform all manipulations in a glove box or under a gentle stream of inert gas (argon or nitrogen).
-
Solvent Selection: Use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or acetonitrile) for preparing stock solutions.
-
Dissolution: Add the desired volume of solvent to the vial of 3,4-dihydroxybutanal. Mix gently until fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in amber vials with Teflon-lined caps. Store at -80°C under an inert atmosphere.
Protocol 2: Use in an Aqueous Reaction Buffer
-
Buffer Preparation: Prepare the aqueous buffer and degas it thoroughly by sparging with argon or nitrogen for at least 15-20 minutes.
-
Temperature Control: Keep the buffer and all reaction components on ice to minimize degradation.
-
Fresh Solution: Prepare a fresh dilution of the 3,4-dihydroxybutanal stock solution in the degassed buffer immediately before use.
-
Reaction Setup: Add the diluted 3,4-dihydroxybutanal to the reaction mixture as the final component.
-
Minimize Headspace: Ensure the reaction vessel has minimal headspace to reduce contact with any residual oxygen.
Visualizing Degradation Pathways and Workflows
Caption: Major degradation pathways of 3,4-dihydroxybutanal.
Caption: Recommended workflow for preventing degradation.
"effective methods for removing stubborn impurities from 3,4-dihydroxybutanal"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-dihydroxybutanal. The following sections detail effective methods for removing stubborn impurities and offer step-by-step experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 3,4-dihydroxybutanal?
A1: Common impurities in 3,4-dihydroxybutanal often stem from the starting materials, side reactions during synthesis, or degradation. These can include:
-
Residual starting materials: Depending on the synthetic route, these could be unsaturated aldehydes (e.g., crotonaldehyde) or protected diols.
-
Over-oxidized products: The corresponding carboxylic acid, 3,4-dihydroxybutanoic acid, can form due to the oxidation of the aldehyde group.[1]
-
Under-oxidized products: The corresponding alcohol, 1,2,4-butanetriol, may be present if the oxidation of the primary alcohol was incomplete.
-
Aldol condensation products: Aldehydes can undergo self-condensation, especially under acidic or basic conditions.[1]
-
Polymeric materials: Aldehydes, particularly in concentrated form, can polymerize.
-
Colored impurities: These are often high molecular weight byproducts formed during the reaction or from the degradation of starting materials.
-
Catalyst residues: If a metal catalyst was used in the synthesis, trace amounts may remain in the product.
Q2: My 3,4-dihydroxybutanal solution is colored. How can I remove the color?
A2: Colored impurities are common and can often be removed using activated carbon.[2][3] The high surface area of activated carbon allows it to adsorb large, conjugated molecules that are often responsible for color.[4]
Q3: Can I use distillation to purify 3,4-dihydroxybutanal?
A3: Due to its high boiling point and potential for decomposition at elevated temperatures, distillation is generally not a recommended method for purifying 3,4-dihydroxybutanal.
Q4: Is 3,4-dihydroxybutanal stable in solution?
A4: 3,4-dihydroxybutanal can be unstable in solution, particularly under strong acidic or basic conditions, which can catalyze aldol condensation or other degradation pathways. It is recommended to work with solutions at or near neutral pH and at reduced temperatures whenever possible.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during the purification of 3,4-dihydroxybutanal.
Issue 1: Presence of Acidic Impurities
-
Problem: The NMR or titration of my sample indicates the presence of 3,4-dihydroxybutanoic acid.
-
Solution: An acid-base extraction is an effective method to remove acidic impurities.
-
Methodology:
-
Dissolve the crude 3,4-dihydroxybutanal in a suitable solvent. Given its polarity, a mixture of a polar organic solvent and water may be necessary.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer.
-
Separate the aqueous layer.
-
Repeat the washing step to ensure complete removal of the acid.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
-
-
Troubleshooting:
-
Emulsion formation: Due to the polar nature of the product, emulsions may form during extraction. To break an emulsion, you can add a small amount of brine or gently swirl the mixture instead of vigorous shaking.
-
Product loss to the aqueous layer: 3,4-dihydroxybutanal has high water solubility. To minimize loss, use a minimal amount of aqueous sodium bicarbonate solution and perform multiple extractions with smaller volumes of organic solvent.
-
Issue 2: Separation from Non-Aldehydic Impurities
-
Problem: My sample is contaminated with alcohols or other non-aldehydic organic compounds with similar polarity.
-
Solution: Formation of a water-soluble bisulfite adduct can selectively separate the aldehyde from other functional groups.[1][5][6][7][8]
-
Methodology:
-
Dissolve the crude mixture in a water-miscible solvent like methanol, ethanol, or THF.[1]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously. The aldehyde will react to form a solid or water-soluble bisulfite adduct.
-
If a precipitate forms, it can be filtered, washed with a small amount of cold ethanol and ether, and then the aldehyde can be regenerated.
-
If the adduct is water-soluble, extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove the non-aldehydic impurities. The bisulfite adduct will remain in the aqueous layer.
-
To regenerate the aldehyde, treat the filtered adduct or the aqueous layer with an excess of a weak base, such as aqueous sodium bicarbonate or sodium carbonate solution, or a dilute strong base like sodium hydroxide, until the solution is basic. This will reverse the reaction and release the pure aldehyde.
-
The regenerated aldehyde can then be extracted from the aqueous solution using an appropriate organic solvent.
-
-
-
Troubleshooting:
-
Incomplete adduct formation: Ensure the sodium bisulfite solution is freshly prepared and in excess. Allow sufficient reaction time with vigorous stirring.
-
Difficulty regenerating the aldehyde: Use a sufficient amount of base to ensure the pH is high enough to reverse the adduct formation. Gentle warming can sometimes facilitate the regeneration.
-
Issue 3: Difficulty with Crystallization
-
Problem: I am unable to obtain crystals of 3,4-dihydroxybutanal, or it "oils out" of solution.
-
Solution: Crystallization of highly polar, polyhydroxylated compounds can be challenging. A careful selection of solvents and techniques is crucial.[4][9][10][11]
-
Methodology:
-
Solvent Selection: Due to the high polarity of 3,4-dihydroxybutanal, a single non-polar solvent will likely not be effective. A polar solvent or a mixed solvent system is recommended.
-
Polar Solvents: Consider short-chain alcohols (e.g., ethanol, isopropanol) or acetone.
-
Mixed Solvents: A combination of a solvent in which the compound is soluble (e.g., ethanol, methanol, or water) and a solvent in which it is poorly soluble (e.g., ethyl acetate, diethyl ether, or dichloromethane) can be effective.
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot "good" solvent.
-
If using a mixed solvent system, slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of an oil or very small crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
-
-
Troubleshooting:
-
"Oiling out": This occurs when the compound comes out of solution above its melting point. To prevent this, use a larger volume of solvent or a solvent system with a lower boiling point. Slow cooling is also critical.
-
No crystal formation: The solution may be too dilute. Try evaporating some of the solvent and repeating the cooling process. Ensure that all glassware is clean, as impurities can inhibit crystallization.
-
Data Presentation
The following table summarizes the effectiveness of different purification methods for common impurities in polar aldehydes. The efficiency is a qualitative measure based on typical laboratory outcomes.
| Impurity Type | Purification Method | Estimated Purity Achieved | Key Considerations |
| Acidic Impurities | Acid-Base Extraction (NaHCO₃ wash) | >98% | Potential for emulsion formation and product loss in the aqueous phase. |
| Non-Aldehydic Organics | Bisulfite Adduct Formation | >99% | Requires fresh reagents and careful pH control for aldehyde regeneration. |
| Colored Impurities | Activated Carbon Treatment | >95% (color removal) | May adsorb some of the desired product, leading to lower yield. |
| Starting Materials/Byproducts | Column Chromatography | >99% | Can be challenging for highly polar compounds; requires careful solvent system selection. |
| General Impurities | Recrystallization | >98% | Solvent selection is critical and can be difficult for highly polar compounds. |
Experimental Protocols
Protocol 1: Purification via Bisulfite Adduct Formation
-
Dissolution: Dissolve 10 g of crude 3,4-dihydroxybutanal in 50 mL of ethanol.
-
Adduct Formation: While stirring, slowly add 100 mL of a freshly prepared saturated aqueous solution of sodium bisulfite. Continue stirring at room temperature for 1-2 hours.
-
Isolation of Adduct:
-
If a precipitate forms: Filter the solid adduct and wash it with 20 mL of cold ethanol, followed by 20 mL of diethyl ether.
-
If no precipitate forms: Transfer the solution to a separatory funnel and extract with 3 x 50 mL of ethyl acetate to remove non-aldehydic impurities. The aqueous layer contains the bisulfite adduct.
-
-
Regeneration of Aldehyde:
-
Suspend the filtered adduct in 100 mL of water or use the aqueous layer from the extraction.
-
Slowly add a saturated solution of sodium bicarbonate with stirring until the solution is basic (pH > 8) and gas evolution ceases. Alternatively, use 2M sodium hydroxide solution.
-
-
Extraction of Pure Product: Extract the aqueous solution with 4 x 50 mL of dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified 3,4-dihydroxybutanal.
Protocol 2: Decolorization with Activated Carbon
-
Dissolution: Dissolve the colored 3,4-dihydroxybutanal in a suitable solvent (e.g., ethanol or a water/ethanol mixture) by gently warming.
-
Treatment: Add a small amount of activated carbon (approximately 1-2% by weight of the solute) to the solution.
-
Heating: Heat the mixture to just below the boiling point for 10-15 minutes with stirring. Caution: Do not add activated carbon to a boiling solution, as this can cause bumping.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon. This step should be performed rapidly to prevent premature crystallization of the product on the filter paper.
-
Crystallization: Allow the filtrate to cool slowly to induce crystallization of the decolorized product.
Mandatory Visualizations
Caption: General workflow for the purification of 3,4-dihydroxybutanal.
Caption: Analogy of purification steps to a signaling pathway.
References
- 1. Workup [chem.rochester.edu]
- 2. carbotecnia.info [carbotecnia.info]
- 3. naturecarbon.com [naturecarbon.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [app.jove.com]
- 9. rubingroup.org [rubingroup.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
"common pitfalls and how to avoid them when working with 3,4-dihydroxybutanal"
Technical Support Center: 3,4-Dihydroxybutanal
Welcome to the technical support center for 3,4-dihydroxybutanal. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when working with this versatile polyhydroxy aldehyde.
Frequently Asked Questions (FAQs)
Q1: What is 3,4-dihydroxybutanal and in what forms does it typically exist?
A1: 3,4-Dihydroxybutanal is a four-carbon aldehyde with hydroxyl groups at the C3 and C4 positions. Its chemical formula is C4H8O3, and it has a molecular weight of approximately 104.10 g/mol .[1][2][3] Like many polyhydroxy aldehydes, it can exist in equilibrium between its linear aldehyde form and cyclic hemiacetal forms (furanose-like, five-membered rings) in solution. This equilibrium is important to consider during reactions and characterization, as it can affect reactivity and spectroscopic analysis.
Q2: How should I properly store 3,4-dihydroxybutanal to ensure its stability?
A2: Due to the presence of a reactive aldehyde group, 3,4-dihydroxybutanal is susceptible to oxidation and polymerization. For optimal stability, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). It is also advisable to use anhydrous solvents if the compound is in solution, as water can promote hydration of the aldehyde and other side reactions.
Q3: I am observing multiple spots on my TLC plate for a sample that should be pure. What could be the cause?
A3: The presence of multiple spots on a TLC plate for a pure sample of 3,4-dihydroxybutanal is often due to the equilibrium between its different structural forms. In solution, the compound can exist as the linear aldehyde, its hydrate (gem-diol), and one or more cyclic hemiacetal isomers. These different forms will likely have different polarities and therefore different Rf values on a TLC plate.
Q4: My reaction involving 3,4-dihydroxybutanal is giving a lower yield than expected. What are the common contributing factors?
A4: Low yields in reactions with 3,4-dihydroxybutanal can stem from several issues:
-
Degradation of Starting Material: The compound may have degraded due to improper storage or handling, leading to lower effective concentration.
-
Side Reactions: The aldehyde group is prone to side reactions such as aldol condensation, especially under basic conditions, or oxidation to a carboxylic acid.
-
Equilibrium Effects: The desired reaction may only proceed with the linear aldehyde form, which might be a minor component in the equilibrium mixture in your reaction solvent.
-
Steric Hindrance: The hydroxyl groups can create steric hindrance around the aldehyde, slowing down the desired reaction.
Troubleshooting Guides
Guide 1: Problem - Instability and Degradation of Starting Material
If you suspect your 3,4-dihydroxybutanal has degraded, you may observe discoloration of the sample, a change in pH if in solution, or the appearance of unexpected peaks in analytical data (e.g., NMR, LC-MS).
| Potential Cause | Recommended Solution |
| Oxidation | Store the compound under an inert atmosphere and at low temperatures. Use freshly opened solvents and consider degassing them before use. |
| Polymerization | Avoid high concentrations and prolonged heating. If polymerization is observed, the material may need to be repurified before use. |
| Hygroscopicity | Store in a desiccator and handle in a dry environment (e.g., glove box) to prevent water absorption. |
Guide 2: Problem - Unwanted Side Reactions During Experimentation
The formation of complex product mixtures or insoluble materials often points to unwanted side reactions.
| Potential Cause | Recommended Solution |
| Aldol Condensation | If your reaction is base-sensitive, consider using non-basic conditions or a milder base. Running the reaction at lower temperatures can also disfavor aldol pathways. |
| Oxidation to Carboxylic Acid | Ensure all reagents and solvents are free of oxidizing agents. Running the reaction under an inert atmosphere can also help. |
| Acetal/Hemiacetal Formation with Solvents | If using an alcohol as a solvent, be aware that it can react with the aldehyde to form a hemiacetal or acetal. Use a non-reactive solvent if this is not desired. |
Experimental Protocols
Protocol 1: Acetal Protection of 3,4-Dihydroxybutanal
This protocol describes a standard procedure to protect the aldehyde group as a diethyl acetal, which can be useful for preventing unwanted reactions of the aldehyde in subsequent synthetic steps.
Materials:
-
3,4-dihydroxybutanal (1.00 g, 9.61 mmol)
-
Anhydrous ethanol (20 mL)
-
Triethyl orthoformate (2.85 g, 19.2 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, ~20 mg)
-
Anhydrous sodium bicarbonate
-
Dichloromethane (DCM)
-
Brine solution
Procedure:
-
Dissolve 3,4-dihydroxybutanal in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Add triethyl orthoformate to the solution.
-
Add a catalytic amount of p-TsOH.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), quench the reaction by adding anhydrous sodium bicarbonate and stir for 10 minutes.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Visualizations
Caption: Equilibrium of 3,4-dihydroxybutanal in solution.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Potential side reactions of 3,4-dihydroxybutanal.
References
Validation & Comparative
A Comparative Analysis of 3,4-dihydroxybutanal and Glyceraldehyde as Cross-Linking Agents
In the realm of biomaterials and drug delivery, the choice of a cross-linking agent is paramount to ensuring the stability, biocompatibility, and functionality of the resulting product. This guide provides a detailed comparison of two aldehyde-based cross-linking agents: 3,4-dihydroxybutanal and glyceraldehyde. While glyceraldehyde is a well-documented and increasingly popular cross-linker due to its low cytotoxicity, data on the cross-linking applications of 3,4-dihydroxybutanal is notably scarce in publicly available scientific literature. This comparison, therefore, draws upon extensive experimental data for glyceraldehyde and offers a theoretical perspective on the potential of 3,4-dihydroxybutanal based on its chemical structure.
Introduction to the Cross-Linking Agents
Glyceraldehyde is a simple monosaccharide that has emerged as a promising, biocompatible alternative to more traditional and often cytotoxic cross-linking agents like glutaraldehyde.[1][2] It is an intermediate in the metabolism of fructose and is recognized for its ability to form cross-links with primary amine groups in proteins and other biopolymers.[1]
3,4-dihydroxybutanal , a four-carbon aldehyde with two hydroxyl groups, is structurally similar to glyceraldehyde. However, based on an extensive literature review, its application as a cross-linking agent for biomaterials is not well-established. Its potential for cross-linking is inferred from the presence of a reactive aldehyde group.
Performance Comparison: Experimental Data
The following tables summarize the available quantitative data from a comparative study on the cross-linking of gelatin hydrogels with glyceraldehyde and the widely used, more cytotoxic glutaraldehyde. This data provides a benchmark for the performance of glyceraldehyde.
Table 1: Cross-linking Efficiency and Swelling Behavior of Gelatin Hydrogels
| Cross-linking Agent | Cross-linker Amount (mmol/g gelatin) | Reacted Amines (%) | Swelling Ratio (at 24h) |
| Glyceraldehyde | 0.27 | 25.1 ± 2.3 | 12.5 ± 0.8 |
| 0.54 | 35.8 ± 1.9 | 10.2 ± 0.6 | |
| 1.08 | 48.2 ± 2.5 | 8.1 ± 0.5 | |
| Glutaraldehyde | 0.05 | 40.5 ± 2.1 | 9.8 ± 0.7 |
| 0.10 | 55.3 ± 3.0 | 7.5 ± 0.4 | |
| 0.20 | 68.7 ± 3.5 | 6.2 ± 0.3 |
Data extracted from a study on gelatin hydrogels cross-linked in an acetone/water (90/10 v/v) mixture.[1]
Table 2: Mechanical Properties of Cross-linked Gelatin Hydrogels
| Cross-linking Agent | Cross-linker Amount (mmol/g gelatin) | Young's Modulus (kPa) |
| Glyceraldehyde | 0.27 | 25.3 ± 3.1 |
| 0.54 | 38.7 ± 4.5 | |
| 1.08 | 55.2 ± 6.1 | |
| Glutaraldehyde | 0.05 | 45.1 ± 5.2 |
| 0.10 | 68.9 ± 7.8 | |
| 0.20 | 92.4 ± 10.5 |
Data extracted from a study on gelatin hydrogels cross-linked in an acetone/water (90/10 v/v) mixture.[1]
Observations from Experimental Data:
-
Reactivity: Glutaraldehyde demonstrates a higher reactivity, achieving a greater percentage of reacted amines at lower concentrations compared to glyceraldehyde.[1]
-
Swelling: Hydrogels cross-linked with glyceraldehyde exhibit a higher swelling ratio, indicating a less dense cross-linking network compared to those cross-linked with glutaraldehyde at similar levels of reacted amines.[1]
-
Mechanical Strength: Glutaraldehyde-cross-linked hydrogels show a higher Young's modulus, signifying greater stiffness and mechanical strength.[1]
-
Biocompatibility: Studies have shown that glyceraldehyde is significantly less cytotoxic than glutaraldehyde, making it a more suitable candidate for biomedical applications.[2]
Theoretical Comparison of 3,4-dihydroxybutanal
In the absence of direct experimental data for 3,4-dihydroxybutanal as a cross-linking agent, a theoretical comparison can be made based on its chemical structure in relation to glyceraldehyde.
-
Reactivity: Like glyceraldehyde, 3,4-dihydroxybutanal possesses a single aldehyde group capable of reacting with primary amines to form Schiff bases, which can then lead to cross-link formation. The presence of two hydroxyl groups, similar to glyceraldehyde, may influence its solubility in aqueous systems and potentially its reactivity through intramolecular hydrogen bonding.
-
Cross-link Structure: The longer carbon backbone of 3,4-dihydroxybutanal (four carbons) compared to glyceraldehyde (three carbons) would result in a longer and potentially more flexible cross-link between polymer chains. This could influence the mechanical properties of the resulting hydrogel, possibly leading to a lower Young's modulus compared to glyceraldehyde-cross-linked materials.
-
Biocompatibility: The biocompatibility of 3,4-dihydroxybutanal is not documented in the context of cross-linking. While it is a simple carbohydrate-like molecule, its metabolic fate and potential cytotoxicity would need to be thoroughly investigated before it could be considered for biomedical applications. It is worth noting that a related molecule, 3,4-dihydroxyphenylacetaldehyde (DOPAL), a metabolite of dopamine, has been shown to be reactive towards proteins and can induce protein cross-linking.[3][4] However, DOPAL's reactivity is also influenced by its catechol group, which is absent in 3,4-dihydroxybutanal.
Experimental Protocols
Quantification of Free Amino Groups (Reacted Amines)
A common method for determining the extent of cross-linking is to quantify the remaining free primary amino groups after the reaction. A detailed protocol using fluorescamine is as follows:
-
Sample Preparation: A precisely weighed amount of the cross-linked hydrogel is subjected to acid hydrolysis (e.g., with 6M HCl at 110°C for 24 hours) to break it down into its constituent amino acids.
-
Standard Curve: A standard curve is prepared using known concentrations of a reference amino acid (e.g., lysine).
-
Fluorescamine Assay:
-
An aliquot of the hydrolyzed sample or standard is mixed with a buffer solution (e.g., borate buffer, pH 8.5).
-
A solution of fluorescamine in a suitable organic solvent (e.g., acetone) is added to the mixture.
-
The fluorescence is measured at an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 475 nm.
-
-
Calculation: The percentage of reacted amines is calculated using the following formula: RA(%) = ((A0 - Ax) / A0) * 100 where A0 is the absorbance of the pristine, un-cross-linked material and Ax is the absorbance of the cross-linked sample.[1]
Swelling Tests
-
Initial Weighing: A dried sample of the cross-linked hydrogel is weighed (W_dry).
-
Immersion: The sample is immersed in a relevant buffer solution (e.g., phosphate-buffered saline, PBS, at 37°C).
-
Periodic Weighing: At regular time intervals, the sample is removed from the buffer, gently blotted to remove excess surface water, and weighed (W_swollen).
-
Calculation: The swelling ratio is calculated as: Swelling Ratio = (W_swollen - W_dry) / W_dry
Mechanical Testing (Compression Tests)
-
Sample Preparation: Cylindrical or disc-shaped hydrogel samples of defined dimensions are prepared.
-
Instrumentation: A universal testing machine equipped with a suitable load cell is used.
-
Compression: The sample is compressed at a constant strain rate.
-
Data Analysis: The Young's modulus is determined from the initial linear region of the stress-strain curve.
Visualizing the Cross-Linking Process
The following diagrams illustrate the general workflow for hydrogel cross-linking and the chemical reaction mechanism.
Conclusion
Glyceraldehyde stands out as a viable, low-toxicity cross-linking agent for biomedical applications, offering tunable properties for hydrogels. While it may not achieve the same level of cross-linking efficiency or mechanical strength as glutaraldehyde at equivalent concentrations, its superior biocompatibility is a significant advantage.
The potential of 3,4-dihydroxybutanal as a cross-linking agent remains largely unexplored. Based on its chemical structure, it is plausible that it could function as a cross-linker, potentially offering different mechanical properties due to its longer carbon chain. However, comprehensive studies are required to determine its reactivity, efficiency, and, most importantly, its biocompatibility before it can be considered a viable alternative to established cross-linking agents like glyceraldehyde. Researchers and drug development professionals are encouraged to consider the well-documented performance of glyceraldehyde for current applications while recognizing the need for foundational research into novel cross-linkers like 3,4-dihydroxybutanal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Glyceraldehyde as an Efficient Chemical Crosslinker Agent for the Formation of Chitosan Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein reactivity of 3,4-dihydroxyphenylacetaldehyde, a toxic dopamine metabolite, is dependent on both the aldehyde and the catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Reactivity of 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopamine Metabolite, is Dependent on both the Aldehyde and Catechol - PMC [pmc.ncbi.nlm.nih.gov]
"comparative analysis of different synthetic routes to 3,4-dihydroxybutanal"
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Chiral Intermediate
3,4-Dihydroxybutanal, a chiral polyhydroxylated aldehyde, is a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its stereochemistry and reactive aldehyde functionality make it an attractive starting material for the construction of complex molecules. This guide provides a comparative analysis of different synthetic approaches to 3,4-dihydroxybutanal, presenting key data in a structured format to aid in the selection of the most suitable method for a given research and development objective.
Synthetic Strategies Overview
The synthesis of 3,4-dihydroxybutanal can be broadly categorized into two main approaches: chemical synthesis from common starting materials and biocatalytic routes. Chemical methods often involve the transformation of readily available chiral precursors, while biocatalytic methods leverage enzymatic reactions to achieve high stereoselectivity.
Here, we compare two prominent synthetic strategies:
-
Oxidation of 1,2,4-Butanetriol: A direct approach involving the selective oxidation of the primary alcohol at the C1 position of 1,2,4-butanetriol.
-
Biocatalytic Route from Xylose: A whole-cell biotransformation that utilizes genetically engineered E. coli to produce 3,4-dihydroxybutanal as an intermediate from D-xylose.
Comparative Data of Synthetic Routes
| Parameter | Route 1: Oxidation of 1,2,4-Butanetriol | Route 2: Biocatalytic Route from Xylose |
| Starting Material | 1,2,4-Butanetriol | D-Xylose |
| Key Reagents/System | Selective oxidizing agent (e.g., PCC, Swern oxidation) | Genetically engineered E. coli |
| Stereocontrol | Dependent on the chirality of the starting 1,2,4-butanetriol | High (dependent on enzyme specificity) |
| Reported Yield | Variable, typically moderate to high | Intermediate, not isolated in high yields |
| Reaction Conditions | Controlled temperature, inert atmosphere | Aqueous medium, physiological temperature and pH |
| Advantages | Direct conversion, well-established chemical transformations | Utilizes renewable feedstock, high stereoselectivity |
| Disadvantages | Use of potentially toxic reagents, may require protecting groups | Complex downstream processing, potential for side-product formation |
Experimental Protocols
Route 1: Selective Oxidation of 1,2,4-Butanetriol (Illustrative Protocol)
This protocol is a generalized procedure for the selective oxidation of a primary alcohol in the presence of secondary alcohols. The choice of oxidizing agent is critical for achieving high selectivity.
Materials:
-
(S)-1,2,4-Butanetriol
-
Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of (S)-1,2,4-butanetriol (1 equivalent) in anhydrous DCM at 0 °C under an inert atmosphere, add PCC (1.5 equivalents) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) to afford (S)-3,4-dihydroxybutanal.
Note: The use of protecting groups for the C2 and C4 hydroxyls may be necessary to prevent over-oxidation, followed by a deprotection step.
Visualizing the Synthetic Pathways
To illustrate the logical flow of the synthetic routes, the following diagrams are provided in the DOT language.
Caption: Chemical synthesis of 3,4-dihydroxybutanal from 1,2,4-butanetriol.
Caption: Biocatalytic pathway from D-xylose to 1,2,4-butanetriol via 3,4-dihydroxybutanal.[1]
Concluding Remarks
The choice between a chemical and a biocatalytic route for the synthesis of 3,4-dihydroxybutanal will depend on the specific requirements of the project. For small-scale synthesis where control over reaction conditions is paramount and the starting triol is readily available, chemical oxidation offers a direct, albeit potentially less "green," option. For larger-scale production where sustainability and stereospecificity are key drivers, the biocatalytic route from renewable feedstocks presents a promising, though technologically more complex, alternative. Further research into the optimization of both chemical and biological methods will undoubtedly lead to more efficient and scalable syntheses of this important chiral building block.
References
A Comparative Guide to the Accurate Determination of Enantiomeric Excess for Chiral 3,4-Dihydroxybutanal
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of pharmaceutical compounds is a critical factor in their pharmacological and toxicological profiles. For chiral molecules like 3,4-dihydroxybutanal, a versatile building block in organic synthesis, the accurate determination of enantiomeric excess (ee) is paramount for quality control and regulatory compliance. This guide provides an objective comparison of analytical techniques for determining the enantiomeric excess of 3,4-dihydroxybutanal, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The determination of enantiomeric excess for 3,4-dihydroxybutanal, a polar molecule with both aldehyde and diol functionalities, presents unique analytical challenges. Direct analysis can be hindered by the potential for racemization and the need for sensitive detection methods. The primary techniques employed are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE). Often, derivatization of the analyte is a necessary step to enhance volatility, improve chromatographic separation, and increase detection sensitivity.
| Method | Principle | Derivatization | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on their interaction with a chiral stationary phase. | Typically required to increase volatility and thermal stability (e.g., silylation or acetylation of hydroxyl groups). | High resolution, fast analysis times, sensitive detectors (FID, MS). | Potential for thermal degradation or racemization of the analyte at high temperatures. Derivatization adds a step to the workflow. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in the liquid phase based on their differential interaction with a chiral stationary phase (CSP). | May be necessary to improve retention, selectivity, and detectability (e.g., derivatization with a UV-active or fluorescent tag). | Wide applicability, variety of chiral stationary phases available, non-destructive, suitable for preparative separations. | Can be slower than GC, may require larger sample volumes, solvent consumption can be high. |
| Capillary Electrophoresis (CE) | Separation of charged or neutral molecules in a capillary based on their differential migration in an electric field, often with the use of a chiral selector in the background electrolyte. | Generally not required, as separation is based on charge and interaction with the chiral selector. | High separation efficiency, minimal sample and reagent consumption, rapid method development. | Lower concentration sensitivity compared to GC and HPLC, can be less robust for complex matrices. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the determination of enantiomeric excess of 3,4-dihydroxybutanal using GC and HPLC, which are the most commonly employed techniques for this type of analysis.
Gas Chromatography (GC) with Derivatization
1. Derivatization of 3,4-Dihydroxybutanal to its Trimethylsilyl (TMS) Ether Derivative:
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine (anhydrous).
-
Procedure:
-
To 1 mg of 3,4-dihydroxybutanal in a vial, add 100 µL of anhydrous pyridine.
-
Add 200 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature before injection into the GC.
-
2. GC-FID Analysis:
-
Column: Chiral capillary column (e.g., Beta-DEX™ 225, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 5°C/min to 180°C.
-
Hold at 180°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Injection Volume: 1 µL (split ratio 50:1).
High-Performance Liquid Chromatography (HPLC)
1. Direct Enantioseparation on a Chiral Stationary Phase:
-
Column: Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detector at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore in 3,4-dihydroxybutanal. Refractive Index (RI) detection can also be used.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Performance Data Comparison
The following table summarizes typical performance characteristics for the GC and HPLC methods described above. It is important to note that these values are representative and can vary depending on the specific instrumentation, column, and experimental conditions. Method validation should always be performed in the user's laboratory to ensure fitness for purpose.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2.0% | < 2.5% |
| Linearity (R²) | > 0.998 | > 0.997 |
| Limit of Detection (LOD) | ~0.01% of the major enantiomer | ~0.05% of the major enantiomer |
| Limit of Quantitation (LOQ) | ~0.03% of the major enantiomer | ~0.15% of the major enantiomer |
| Resolution (Rs) | > 1.5 | > 1.5 |
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for method implementation. The following diagrams, generated using Graphviz, illustrate the key steps in the GC and HPLC methods for determining the enantiomeric excess of 3,4-dihydroxybutanal.
Conclusion
The accurate determination of the enantiomeric excess of 3,4-dihydroxybutanal is achievable through several analytical techniques, with Gas Chromatography and High-Performance Liquid Chromatography being the most robust and widely used methods. The choice between GC and HPLC will depend on available instrumentation, sample characteristics, and the required sensitivity. Derivatization is a key consideration, particularly for GC analysis, to ensure the volatility and stability of the analyte. For all methods, proper validation is essential to guarantee the accuracy and reliability of the results, which is a critical aspect in research, development, and quality control of chiral pharmaceutical intermediates.
Unveiling the Reactive Nature of 3,4-Dihydroxybutanal: A Comparative Guide to its Biomolecular Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the potential off-target effects of novel molecules is paramount. This guide provides a comparative analysis of the cross-reactivity of 3,4-dihydroxybutanal (DHB) with key biomolecules. Due to the limited direct experimental data on DHB, this guide draws comparisons with well-characterized aldehydes—malondialdehyde (MDA), formaldehyde, and acrolein—to predict its reactivity profile. All quantitative data is summarized in comparative tables, and detailed experimental protocols for the cited assays are provided.
Introduction to Aldehyde Reactivity
Aldehydes are a class of organic compounds characterized by a carbonyl group (C=O) bonded to a hydrogen atom and a side chain. The electrophilic nature of the carbonyl carbon makes aldehydes reactive towards nucleophilic functional groups present in biomolecules such as proteins, DNA, and lipids. This reactivity can lead to the formation of covalent adducts and cross-links, potentially altering the structure and function of these essential macromolecules and inducing cellular stress. The specific reactivity of an aldehyde is influenced by factors such as its chemical structure, size, and electronic properties.
Predicted Reactivity of 3,4-Dihydroxybutanal (DHB)
3,4-Dihydroxybutanal (DHB) is a small aliphatic aldehyde containing two hydroxyl groups. While direct experimental data on its cross-reactivity is scarce, its chemical structure suggests a reactivity profile similar to other small aldehydes. The presence of the aldehyde group makes it susceptible to nucleophilic attack from amino groups in proteins and DNA, as well as other nucleophilic centers in biomolecules. The hydroxyl groups may influence its solubility and interaction with cellular components.
Comparative Analysis of Aldehyde Cross-Reactivity
To contextualize the potential reactivity of DHB, this section compares the known cross-reactivity of three well-studied aldehydes: malondialdehyde (MDA), formaldehyde, and acrolein.
Protein Cross-Reactivity
Aldehydes primarily react with the nucleophilic side chains of amino acids such as lysine, arginine, cysteine, and histidine. This can lead to the formation of Schiff bases and Michael adducts, resulting in protein carbonylation, adduct formation, and protein-protein cross-links.
| Aldehyde | Target Amino Acids | Type of Adduct/Cross-link | Typical Assay |
| Malondialdehyde (MDA) | Lysine, Arginine, Histidine | Schiff base, Michael adducts, Protein-protein cross-links | Thiobarbituric Acid Reactive Substances (TBARS) Assay, ELISA, Western Blot |
| Formaldehyde | Lysine, Arginine, Cysteine, Tryptophan, Histidine | Schiff base, Methylene bridges (protein-protein and protein-DNA cross-links) | Chromatin Immunoprecipitation (ChIP), Western Blot |
| Acrolein | Cysteine, Histidine, Lysine | Michael adducts, Schiff base | ELISA, Mass Spectrometry |
| 3,4-Dihydroxybutanal (DHB) (Predicted) | Lysine, Arginine, Cysteine, Histidine | Schiff base, potential for other adducts | TBARS Assay, Western Blot |
Table 1: Comparison of Protein Cross-Reactivity of Aldehydes.
DNA Cross-Reactivity
The reaction of aldehydes with DNA can result in the formation of DNA adducts, DNA-protein cross-links (DPCs), and inter-strand cross-links (ICLs). These lesions can interfere with DNA replication and transcription, leading to mutations and genomic instability.
| Aldehyde | Target DNA Bases | Type of Adduct/Cross-link | Typical Assay |
| Malondialdehyde (MDA) | Deoxyguanosine, Deoxyadenosine, Deoxycytidine | M1G, M1A, M1C adducts | LC-MS/MS, 32P-postlabeling |
| Formaldehyde | All bases (Guanine is most reactive) | Monoadducts, DNA-protein cross-links, Inter-strand cross-links | Chromatin Immunoprecipitation (ChIP), Comet Assay |
| Acrolein | Deoxyguanosine | Acrolein-dG adducts | LC-MS/MS, 32P-postlabeling |
| 3,4-Dihydroxybutanal (DHB) (Predicted) | Deoxyguanosine, Deoxyadenosine | Potential for various adducts | LC-MS/MS |
Table 2: Comparison of DNA Cross-Reactivity of Aldehydes. Malondialdehyde has been found to readily form crosslinks between DNA and histones under physiological conditions[1]. The half-life of these crosslinks was determined to be 13.4 days at 37°C[1].
Lipid Cross-Reactivity
Aldehydes, particularly those that are themselves products of lipid peroxidation like MDA and acrolein, can react with lipids, primarily with the amino groups of phosphatidylethanolamine (PE) and phosphatidylserine (PS) in cell membranes. This can alter membrane fluidity and function.
| Aldehyde | Target Lipids | Type of Adduct | Typical Assay |
| Malondialdehyde (MDA) | Phosphatidylethanolamine (PE) | Schiff base adducts | LC-MS, Fluorescence Spectroscopy |
| Acrolein | Phosphatidylethanolamine (PE) | Michael adducts | LC-MS, Fluorescence Spectroscopy |
| 3,4-Dihydroxybutanal (DHB) (Predicted) | Phosphatidylethanolamine (PE) | Potential for Schiff base adducts | LC-MS, Fluorescence Spectroscopy |
Table 3: Comparison of Lipid Cross-Reactivity of Aldehydes. Acrolein is a known product of lipid peroxidation and can react with lysine residues in proteins[2][3].
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and validating findings.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for MDA
This assay is a widely used method for measuring lipid peroxidation by detecting MDA.
-
Sample Preparation: Homogenize tissue or cell samples in a suitable buffer (e.g., PBS with a lysis agent).
-
Reaction: Add thiobarbituric acid (TBA) solution to the sample, followed by an acidic solution (e.g., trichloroacetic acid, TCA).
-
Incubation: Heat the mixture at 95°C for 60 minutes to facilitate the reaction between MDA and TBA, forming a pink-colored MDA-TBA adduct.
-
Measurement: After cooling, centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Determine the concentration of MDA in the samples by comparing the absorbance to a standard curve generated with a known concentration of MDA.
Chromatin Immunoprecipitation (ChIP) for Formaldehyde-DNA Cross-links
ChIP is a powerful technique to investigate protein-DNA interactions in vivo.
-
Cross-linking: Treat cells with 1% formaldehyde for a defined period (e.g., 10 minutes) at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments (typically 200-1000 bp).
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest. The antibody-protein-DNA complexes are then captured using protein A/G-conjugated beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C for several hours.
-
DNA Purification and Analysis: Purify the DNA and analyze by qPCR, sequencing (ChIP-seq), or microarray (ChIP-chip) to identify the DNA sequences that were bound by the protein of interest. The half-life of formaldehyde-induced protein-DNA cross-links can vary significantly with temperature, ranging from 11.3 hours at 47°C to 179 hours at 4°C[4][5][6].
Signaling Pathways and Cellular Responses
The formation of aldehyde-biomolecule adducts can trigger various cellular signaling pathways, often as a response to cellular stress.
Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated ubiquitination and proteasomal degradation. Electrophilic aldehydes can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. Stabilized Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and detoxification genes.
Caption: The Keap1-Nrf2 signaling pathway activated by aldehyde stress.
Advanced Glycation End Products (AGEs) and RAGE Signaling
Advanced Glycation End Products (AGEs) are a heterogeneous group of compounds formed from the non-enzymatic reaction of reducing sugars and aldehydes with proteins, lipids, and nucleic acids.[7][8] The accumulation of AGEs can lead to the activation of the Receptor for Advanced Glycation End Products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.[8] The binding of AGEs to RAGE triggers a cascade of intracellular signaling events, often culminating in the activation of the transcription factor NF-κB.[9] This leads to the upregulation of pro-inflammatory cytokines and adhesion molecules, contributing to a chronic inflammatory state.
Caption: AGE-RAGE signaling pathway leading to inflammation.
Conclusion
While direct experimental evidence for the cross-reactivity of 3,4-dihydroxybutanal is currently limited, its chemical structure strongly suggests a propensity to react with biomolecules in a manner analogous to other small aldehydes like MDA, formaldehyde, and acrolein. Researchers investigating DHB or structurally related compounds should anticipate potential cross-reactivity with proteins and DNA, leading to adduct formation and the induction of cellular stress responses. The comparative data and experimental protocols provided in this guide offer a framework for designing experiments to directly assess the reactivity of DHB and to understand its potential biological consequences. Further studies are warranted to fully characterize the toxicological profile of 3,4-dihydroxybutanal.
References
- 1. Analysis of DNA-protein crosslinking activity of malondialdehyde in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acrolein is a product of lipid peroxidation reaction. Formation of free acrolein and its conjugate with lysine residues in oxidized low density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current status of acrolein as a lipid peroxidation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring the Formaldehyde Protein–DNA Cross-Link Reversal Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of advanced glycation end products in cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Architecture of Novel 3,4-Dihydroxybutanal Derivatives: A Comparative Guide to Spectroscopic Confirmation
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel molecules is paramount. This guide provides a comprehensive comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous structure elucidation of new 3,4-dihydroxybutanal derivatives. Detailed experimental protocols and quantitative data are presented to support the objective comparison of these methods.
The structural backbone of a 3,4-dihydroxybutanal derivative presents distinct features that are amenable to spectroscopic analysis. The presence of a reactive aldehyde group, two hydroxyl moieties, and a chiral center necessitates a multi-faceted analytical approach for complete characterization. This guide will delve into how each spectroscopic technique provides unique and complementary information to build a complete structural picture.
At a Glance: Spectroscopic Techniques Compared
A combination of NMR, IR, and MS is indispensable for the complete structural elucidation of a novel 3,4-dihydroxybutanal derivative. Each technique probes different aspects of the molecule's structure, and their collective data provides a comprehensive and unambiguous confirmation.
| Spectroscopic Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Proton environment, connectivity (through coupling) | Provides detailed information on the number of unique protons, their chemical environment, and proximity to other protons. | Can have overlapping signals in complex molecules. |
| ¹³C NMR Spectroscopy | Carbon skeleton, number of unique carbons | Directly observes the carbon framework of the molecule. | Lower sensitivity compared to ¹H NMR. |
| Infrared (IR) Spectroscopy | Presence of functional groups | Excellent for identifying key functional groups like hydroxyl (-OH) and aldehyde (-CHO). | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Determines the precise molecular weight and provides clues about the molecule's substructures through fragmentation analysis. | Isomers can be difficult to distinguish without tandem MS. |
Delving into the Data: Expected Spectroscopic Signatures
To illustrate the power of these techniques, the following tables summarize the expected quantitative data for a representative 3,4-dihydroxybutanal derivative. Note: As specific experimental data for a novel derivative is not publicly available, the following data is representative and based on analysis of structurally similar compounds, including erythrose and threose, which are isomers of 2,3,4-trihydroxybutanal.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR):
| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-1 (Aldehyde) | 9.6 - 9.8 | t | ~2.0 |
| H-2a, H-2b | 2.5 - 2.8 | m | - |
| H-3 | 3.8 - 4.2 | m | - |
| H-4a, H-4b | 3.5 - 3.8 | m | - |
| OH-3, OH-4 | Broad singlet | - | - |
¹³C NMR (Carbon NMR):
| Carbon Assignment | Chemical Shift (δ) (ppm) |
| C-1 (Aldehyde) | 200 - 205 |
| C-2 | 45 - 55 |
| C-3 | 65 - 75 |
| C-4 | 60 - 70 |
Infrared (IR) Spectroscopy Data
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200 - 3600 | Strong, Broad |
| C-H stretch (aldehyde) | 2700 - 2800 & 2800 - 2900 | Medium, Sharp (often two peaks) |
| C=O stretch (aldehyde) | 1720 - 1740 | Strong, Sharp |
| C-O stretch (hydroxyl) | 1050 - 1150 | Strong |
Mass Spectrometry (MS) Data
For a representative 3,4-dihydroxybutanal with a molecular weight of approximately 104.10 g/mol .[1][2]
| m/z | Proposed Fragment | Comments |
| 104 | [M]⁺ | Molecular ion |
| 103 | [M-H]⁺ | Loss of a hydrogen atom |
| 86 | [M-H₂O]⁺ | Loss of a water molecule |
| 73 | [M-CHO]⁺ | Loss of the formyl radical |
| 45 | [CH₂OH-CHOH]⁺ | Cleavage between C2 and C3 |
| 31 | [CH₂OH]⁺ | Cleavage next to the primary alcohol |
Visualizing the Workflow and Structural Confirmation
To streamline the process of structural elucidation, a logical workflow is essential. The following diagram illustrates the typical sequence of spectroscopic analyses.
Caption: A typical workflow for the structural elucidation of a novel compound.
The following diagram illustrates how the different spectroscopic techniques pinpoint specific structural features of a 3,4-dihydroxybutanal derivative.
Caption: How different spectroscopic techniques confirm specific structural features.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified 3,4-dihydroxybutanal derivative in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-5 seconds.
-
Spectral width: 0-12 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Typical acquisition parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-220 ppm.
-
-
-
2D NMR Spectroscopy (COSY and HSQC):
-
For unambiguous assignment of proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
These experiments reveal proton-proton and proton-carbon correlations, respectively, which are invaluable for confirming the connectivity of the molecule.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
If the derivative is a liquid, place a small drop of the neat sample between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
-
Sample Preparation (Solid):
-
If the derivative is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol oil and spreading the paste between salt plates.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, scan the region from 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or salt plates) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation of any impurities.
-
-
Ionization:
-
Utilize an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for polar molecules like 3,4-dihydroxybutanal derivatives and will likely yield a prominent molecular ion peak. Electron ionization (EI) is a harder ionization technique that will induce more fragmentation, providing valuable structural information.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 10-200).
-
For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to determine the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition.
-
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently and accurately determine the structure of novel 3,4-dihydroxybutanal derivatives, a critical step in the journey of drug discovery and development.
References
A Comparative Benchmarking Guide to Chiral Synthons: 3,4-Dihydroxybutanal in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of an appropriate chiral synthon is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides a comparative performance analysis of 3,4-dihydroxybutanal alongside other prominent chiral synthons, with a focus on their application in asymmetric aldol reactions—a cornerstone of carbon-carbon bond formation in the synthesis of complex molecules and active pharmaceutical ingredients.
Performance Benchmarking in Asymmetric Aldol Reactions
The efficacy of a chiral synthon is primarily evaluated by its ability to induce high stereoselectivity (diastereoselectivity and enantioselectivity) and provide a high yield of the desired product. The following tables summarize the available quantitative data for the performance of 3,4-dihydroxybutanal (and its protected derivatives) in comparison to other widely used chiral synthons in asymmetric aldol reactions.
Table 1: Performance of Chiral Aldehydes in Proline-Catalyzed Aldol Reactions with Ketones
| Chiral Aldehyde Donor | Ketone Acceptor | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| Acetonide-Protected Dihydroxyacetone | Various Aldehydes | (S)-Proline | - | 40-97 | 4:1 (for o-chlorobenzaldehyde) | 90->98 | [1] |
| Various Aromatic Aldehydes | Cyclohexanone | (S)-Proline | Water/Methanol | up to 89 | up to 84:16 | - | [2] |
| p-Nitrobenzaldehyde | Cyclohexanone | Prolinamide Organocatalyst | Water | 100 | 77:23 | 97 | [3] |
| Isobutyraldehyde | Acetone | L-Proline | - | 97 | - | 96 | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to validating and comparing the performance of chiral synthons. Below are representative methodologies for asymmetric aldol reactions.
Proline-Catalyzed Asymmetric Aldol Reaction of Acetonide-Protected Dihydroxyacetone[1]
Materials:
-
Acetonide-protected dihydroxyacetone
-
Aldehyde
-
(S)-Proline (catalyst)
-
Appropriate solvent (if any)
Procedure:
-
To a solution of the aldehyde in the chosen solvent, add (S)-proline (typically 10-30 mol%).
-
Add the acetonide-protected dihydroxyacetone to the mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature) for the required duration.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or NMR).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography to isolate the desired aldol adduct.
-
Determine the yield, diastereomeric ratio (by NMR), and enantiomeric excess (by chiral HPLC).
General Procedure for Proline-Catalyzed Asymmetric Aldol Reaction in a Hydroalcoholic Solution[2]
Materials:
-
Aldehyde
-
Ketone (e.g., cyclohexanone)
-
(S)-Proline (catalyst)
-
Methanol
-
Water
Procedure:
-
In a reaction vessel, dissolve the aldehyde and (S)-proline in a mixture of water and methanol.
-
Add the ketone to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Determine the product conversion and diastereomeric ratio from the 1H-NMR spectrum of the crude residue.
-
The enantiomeric excess can be determined by chiral HPLC analysis of the purified product.
Reaction Pathways and Experimental Workflows
Visualizing the intricate steps of chemical reactions and experimental procedures can significantly enhance understanding. The following diagrams, generated using Graphviz, illustrate a general workflow for an asymmetric aldol reaction and the catalytic cycle of a proline-catalyzed aldol reaction.
References
Navigating the Research Landscape of 3,4-Dihydroxybutanal: A Guide to a Sparsely Documented Compound
For researchers, scientists, and professionals in drug development, the reproducibility and validation of experimental results are paramount. This guide endeavors to provide a comparative analysis of experimental data concerning 3,4-dihydroxybutanal. However, a comprehensive survey of scientific literature reveals a significant scarcity of published research detailing the use of 3,4-dihydroxybutanal in biological experiments. This absence of data prevents a direct comparison of its performance with alternative compounds and the validation of its experimental outcomes.
The available information on 3,4-dihydroxybutanal is largely confined to its chemical properties, identifiers, and synthesis of related molecules such as 3,4-dihydroxybutanoic acid. While stereoisomers like (3S)-3,4-dihydroxybutanal and (3R)-3,4-dihydroxybutanal are documented in chemical databases, their application and effects in biological systems are not described in the accessible scientific literature. Consequently, there is no established body of work to analyze for reproducibility, nor are there published experimental protocols to detail.
The Challenge of Data Scarcity
The core requirements of presenting quantitative data in structured tables, providing detailed experimental methodologies, and visualizing signaling pathways are contingent on the existence of primary research articles. Without such studies, a comparison guide on the reproducibility and validation of 3,4-dihydroxybutanal's experimental results cannot be constructed. The lack of literature suggests that this compound is not a widely used tool in the research community for studies involving cellular signaling or other biological assays.
Pivoting to a Viable Alternative: 3,4-Dihydroxybenzaldehyde
Given the absence of data for 3,4-dihydroxybutanal, we propose a pivot to a structurally similar and well-researched compound: 3,4-dihydroxybenzaldehyde . This aromatic aldehyde shares the dihydroxy functional group and has been investigated in various biological contexts, making it a more suitable subject for a comparative guide. The availability of published studies on 3,4-dihydroxybenzaldehyde would allow for a thorough analysis of its experimental reproducibility, a comparison with other relevant compounds, and the detailed presentation of experimental protocols and associated signaling pathways.
This shift in focus would enable the creation of a valuable resource for the target audience, fulfilling the core requirements of data comparison, methodological transparency, and visual representation of scientific concepts. We recommend further investigation into the experimental landscape of 3,4-dihydroxybenzaldehyde to provide the in-depth analysis originally sought for 3,4-dihydroxybutanal.
A Head-to-Head Comparison of 3,4-Dihydroxybutanal's Biological Activity with Existing Therapeutic Agents
Disclaimer: 3,4-Dihydroxybutanal is not an established therapeutic agent. It is primarily recognized as a reactive metabolite of compounds like 5-(hydroxymethyl)-2-furfural (HMF), which is formed in sugar-containing foods during heat treatment. This guide provides a comparative analysis of the known biological effects of 3,4-dihydroxybutanal, specifically its cytotoxic and genotoxic properties, against well-established therapeutic agents that modulate these pathways. For this comparison, we will examine its effects alongside Doxorubicin, a widely used chemotherapeutic agent, and N-acetylcysteine, a common cytoprotective agent.
Comparative Analysis of Cytotoxicity and Genotoxicity
The primary biological activities documented for 3,4-dihydroxybutanal are its ability to induce cell death (cytotoxicity) and damage DNA (genotoxicity). These effects are central to the mechanisms of many chemotherapeutic drugs. The following table summarizes the comparative in vitro data.
| Parameter | 3,4-Dihydroxybutanal | Doxorubicin | N-acetylcysteine |
| Primary Mechanism of Action | Covalent binding to cellular macromolecules, including DNA and proteins, leading to cellular stress and apoptosis. | Intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), leading to DNA damage and apoptosis. | Acts as a precursor to glutathione (GSH), a major cellular antioxidant, and directly scavenges reactive oxygen species, protecting cells from oxidative damage. |
| Cell Line | Human HepG2 (Liver Carcinoma) | Human HepG2 (Liver Carcinoma) | Human HepG2 (Liver Carcinoma) |
| IC50 (Cytotoxicity) | ~5.8 mM | ~1-5 µM | Not applicable (cytoprotective) |
| Genotoxicity Marker (Comet Assay) | Significant increase in DNA tail moment, indicating DNA strand breaks. | Potent inducer of DNA strand breaks at nanomolar to micromolar concentrations. | Can reduce DNA damage induced by other agents. |
| Apoptosis Induction | Induces apoptosis through caspase-3 activation. | Induces apoptosis through both intrinsic and extrinsic pathways. | Can inhibit apoptosis induced by oxidative stress. |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways for cytotoxicity induced by 3,4-dihydroxybutanal and Doxorubicin, as well as the cytoprotective mechanism of N-acetylcysteine.
Experimental Protocols
The data presented in this guide are typically generated using the following standard in vitro assays.
3.1. Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Workflow:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., 3,4-dihydroxybutanal, Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
3.2. Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage in individual cells.
-
Workflow:
-
Cell Treatment: Expose cells to the test compound for a defined period.
-
Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.
-
Summary and Conclusion
While 3,4-dihydroxybutanal is not a therapeutic agent, its biological activities provide a valuable case study in cytotoxicity and genotoxicity. Its mechanism, involving covalent adduct formation, contrasts with the DNA intercalation and enzyme inhibition of a classic chemotherapeutic like Doxorubicin. Furthermore, its damaging effects stand in stark opposition to the protective mechanisms of cytoprotective agents like N-acetylcysteine. Understanding the molecular basis of action for compounds like 3,4-dihydroxybutanal is crucial for toxicology and for identifying potential new pathways to target in drug development. Further research is necessary to fully elucidate its biological roles and potential for any therapeutic or toxicological relevance.
Safety Operating Guide
Essential Safety and Disposal Procedures for Butanal, 3,4-dihydroxy-
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe work environment and regulatory compliance. This guide provides essential safety and logistical information for the disposal of Butanal, 3,4-dihydroxy- (CAS No. 81893-52-9).
Physical and Chemical Properties
A summary of the known physical and chemical properties of (S)-Butanal, 3,4-dihydroxy- is provided below. The absence of complete data underscores the need for cautious handling.
| Property | Value | Source |
| CAS Number | 81893-52-9 | [1][2][3] |
| Molecular Formula | C4H8O3 | [2][3] |
| Molecular Weight | 104.10 g/mol | [2][3] |
| Boiling Point | Not Available | [1] |
| Melting Point | Not Available | [1] |
| Flash Point | Not Available | [1] |
| Solubility | Not Available | [1] |
| Hazard Codes | Not Available | [1] |
Hazard Assessment
While specific hazard data for Butanal, 3,4-dihydroxy- is limited, a structurally related compound, 3,4-Dihydroxybenzaldehyde, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[4]. Therefore, it is prudent to handle Butanal, 3,4-dihydroxy- as a potentially hazardous substance.
Potential Hazards:
-
May cause skin and eye irritation.
-
May cause respiratory tract irritation.
-
Flammability is unknown, but as an organic compound, it should be treated as potentially flammable.
Personal Protective Equipment (PPE)
When handling Butanal, 3,4-dihydroxy-, appropriate personal protective equipment must be worn to minimize exposure.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.
Disposal Procedures
Disposal of Butanal, 3,4-dihydroxy- must be conducted in accordance with federal, state, and local regulations. Organic chemicals should never be disposed of down the drain[5].
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste Butanal, 3,4-dihydroxy- and any contaminated materials (e.g., pipette tips, gloves) in a dedicated, properly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure screw-top cap.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Butanal, 3,4-dihydroxy-".
-
Include the approximate concentration and volume of the waste.
-
Indicate the date of waste accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from heat, sparks, and open flames[5].
-
Secondary containment (e.g., a larger, chemically resistant bin) is recommended to prevent spills.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not allow the waste to accumulate beyond the limits specified by your institution's policies.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of Butanal, 3,4-dihydroxy-.
References
Personal protective equipment for handling Butanal, 3,4-dihydroxy-
This guide provides crucial safety, handling, and disposal information for Butanal, 3,4-dihydroxy-, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory operations and to build a foundation of trust in chemical handling practices.
I. Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for Butanal, 3,4-dihydroxy-, the following PPE recommendations are based on the known hazards of similar short-chain aldehydes and diols. Short-chain aldehydes are often flammable and can be irritants, necessitating robust protective measures.
Summary of Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye and Face Protection | Safety goggles and face shield | Goggles should be chemical splash-proof. A face shield is recommended when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Ensure to check the manufacturer's breakthrough time and permeation rate data. |
| Respiratory Protection | NIOSH-approved respirator | A full-face or half-mask air-purifying respirator with organic vapor cartridges should be used, especially when working outside of a fume hood or with heated material. |
| Skin and Body Protection | Laboratory coat and chemical-resistant apron | A flame-retardant lab coat should be worn. For larger quantities or splash potential, a chemical-resistant apron is advised. |
II. Experimental Workflow for PPE Selection
The following diagram outlines the logical steps for selecting the appropriate PPE when handling Butanal, 3,4-dihydroxy-.
Caption: PPE selection workflow for handling Butanal, 3,4-dihydroxy-.
III. Operational and Disposal Plans
Safe Handling Procedures:
-
Always handle Butanal, 3,4-dihydroxy- in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of aerosols or dust.
-
Use non-sparking tools and equipment, as short-chain aldehydes can be flammable.
-
Ensure eyewash stations and safety showers are readily accessible.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Disposal Plan: The disposal of Butanal, 3,4-dihydroxy- waste should be conducted in accordance with local, state, and federal regulations.
-
Neutralization: For small quantities of aldehyde waste, commercially available neutralizing agents can be used to render the waste non-hazardous. These products, such as Aldex, typically convert aldehydes into a non-toxic polymer that may be suitable for drain or solid waste disposal.[1][2][3] Always verify with your institution's environmental health and safety (EHS) office and local regulations before drain disposal.[2]
-
Waste Collection: For larger quantities or if neutralization is not feasible, collect the waste in a clearly labeled, sealed, and compatible container. The container should be marked as "Hazardous Waste" and include the chemical name.
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[4]
Spill Response:
-
Evacuate: Immediately evacuate the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material into a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
-
Report: Report the spill to your laboratory supervisor and EHS department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
